2-Amino-5-methylpyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-5-methylpyridin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-6(7)8(9)4-5/h2-4,7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGFHIPQRIMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-methylpyridine and its Synthesis from 3-Methylpyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the chemical properties and synthesis of 2-Amino-5-methylpyridine. It is important to note that while the synthesis of this compound can originate from a pyridine N-oxide precursor, "2-Amino-5-methylpyridine 1-oxide" itself is not a commonly isolated or well-characterized intermediate. The focus of this document is therefore on the properties of the resulting 2-Amino-5-methylpyridine and the experimental pathways to obtain it from 3-methylpyridine 1-oxide. This information is critical for its application as a key intermediate in the pharmaceutical and agrochemical industries.
Chemical Properties of 2-Amino-5-methylpyridine
2-Amino-5-methylpyridine, also known as 6-Amino-3-picoline, is a light yellow crystalline solid at room temperature.[1] It serves as a vital building block in the synthesis of various commercial products, including pharmaceuticals like Avosentan, Pirfenidone, and Zolpidem, as well as the pesticide Fluazuron.[1][2]
Physical and Chemical Data
The key physical and chemical properties of 2-Amino-5-methylpyridine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Melting Point | 76-77 °C | [4] |
| Boiling Point | 227 °C | [4] |
| Appearance | Light yellow crystalline flakes | [1] |
| Solubility | Soluble in water (1000 g/L) | [4] |
| pKa | 7.22 (+1) at 25°C | [4] |
| Flash Point | 118 °C | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-Amino-5-methylpyridine.
| Spectroscopy | Key Data Points | Reference |
| ¹H NMR | Spectral data available, refer to detailed spectra for specific shifts and coupling constants. | |
| ¹³C NMR | Spectral data available. | |
| IR Spectroscopy | The N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. | [5] |
| Mass Spectrometry | Data available for molecular weight confirmation and fragmentation patterns. |
Reactivity and Stability
2-Amino-5-methylpyridine is a stable compound under normal conditions.[6] It is, however, sensitive to moisture and should be stored in an inert atmosphere.[4] The amino group provides a site for various chemical reactions, including acylation and condensation. The pyridine ring can also undergo further substitution reactions. It is incompatible with strong oxidizing agents and strong acids.[7]
Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-Oxide
A common synthetic route to 2-Amino-5-methylpyridine involves the amination of 3-methylpyridine 1-oxide. This process does not proceed through a stable "this compound" intermediate but rather through the formation of an activated species that is subsequently converted to the final product.
General Reaction Pathway
The synthesis typically involves the reaction of 3-methylpyridine 1-oxide with an aminating agent, often generated in situ. A representative pathway is the reaction with a trialkylamine and an electrophilic compound, followed by hydrolysis or rearrangement.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-Amino-5-methylpyridine from 3-methylpyridine 1-oxide.[1][2][6]
Materials:
-
3-methyl-pyridine 1-oxide
-
Trimethylamine
-
Thionyl chloride
-
Methylene chloride
-
48% Hydrogen bromide solution
-
Sodium hydroxide solution
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Activation: Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride and cool to -5 °C.[1] Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.[1]
-
Slowly add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, maintaining the temperature below 0 °C.[1]
-
Allow the resulting yellow solution to warm to room temperature and stir overnight.[1]
-
Rearrangement and Hydrolysis: Remove the solvent in vacuo.[1] Add 35 ml of a 48% hydrogen bromide solution and heat the mixture to 210 °C while distilling off water.[1] Continuously add 48% hydrogen bromide solution dropwise while distilling water for 8 hours.[1]
-
Work-up: Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.[1]
-
Extract the aqueous layer four times with ethyl acetate.[1]
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[1]
Conclusion
2-Amino-5-methylpyridine is a commercially significant chemical with well-defined properties. While its synthesis can be achieved from 3-methylpyridine 1-oxide, the reaction proceeds through a reactive intermediate rather than a stable "this compound". Understanding the chemical properties of the final product and the detailed experimental protocols for its synthesis is crucial for researchers and professionals in the fields of drug development and agrochemical synthesis. This guide provides a comprehensive overview of the available data to support these endeavors.
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. baranlab.org [baranlab.org]
Technical Guide: Synthesis and Properties of 2-Amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The specific compound "2-Amino-5-methylpyridine 1-oxide" is not readily found in chemical literature with a dedicated CAS number. However, extensive information is available on its isomer, 2-Amino-5-methylpyridine , and its synthesis frequently involves a pyridine N-oxide precursor. This guide will focus on the synthesis, properties, and relevant experimental protocols for 2-Amino-5-methylpyridine, with a particular emphasis on a common synthetic route starting from 3-methyl-pyridine 1-oxide.
Compound Identification and Properties
2-Amino-5-methylpyridine is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] It serves as a building block for various significant molecules.[2]
| Identifier | Value | Source |
| CAS Number | 1603-41-4 | [1][3][4][5][6] |
| Molecular Formula | C6H8N2 | [3][4] |
| Molecular Weight | 108.14 g/mol | [3][4] |
| IUPAC Name | 5-methylpyridin-2-amine | [4] |
| Synonyms | 6-Amino-3-methylpyridine, 2-Amino-5-picoline, 6-Amino-3-picoline | [4][5] |
| Physical and Chemical Properties | Value | Source |
| Appearance | Light yellow or tan crystalline flakes/powder | [1][7] |
| Melting Point | 76-77 °C | [3] |
| Boiling Point | 227 °C | [3] |
| Solubility | Soluble in water (1000 g/L), toluene, and benzene. | [3][7] |
| pKa | 7.22 | [3] |
Synthesis of 2-Amino-5-methylpyridine from 3-Methyl-pyridine 1-oxide
A well-documented method for synthesizing 2-Amino-5-methylpyridine involves the reaction of 3-methyl-pyridine 1-oxide with an electrophilic compound in the presence of a trialkylamine, followed by reaction with hydrogen bromide.[7][8][9]
Experimental Protocol
This protocol is based on a patented synthesis method.[8][9]
Step 1: Formation of the Ammonium Salt Intermediate
-
In a suitable reaction vessel, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.
-
Cool the solution to -5 °C.
-
At this temperature, add 22.2 g (0.377 mol) of trimethylamine, previously condensed at -10 °C.[8][9]
-
While maintaining the temperature below 0 °C, add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.[8][9]
-
Allow the resulting yellow solution to warm to room temperature and stir overnight.[8][9]
-
Remove the solvent in vacuo to yield the crude ammonium salt intermediate.[8][9]
Step 2: Conversion to 2-Amino-5-methylpyridine
-
To the crude intermediate, add 35 ml of a 48% hydrogen bromide solution.[8][9]
-
Distill off the water and then heat the mixture to 210 °C.[8][9]
-
Continuously add 48% hydrogen bromide solution dropwise while distilling off water. The reaction is typically complete after 8 hours, which can be monitored by thin-layer chromatography.[1]
-
After completion, allow the mixture to cool.
-
Adjust the pH to 9 using a dilute sodium hydroxide solution.[1]
-
Extract the product four times with ethyl acetate.[1]
-
Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to obtain 2-Amino-5-methylpyridine.[1]
| Reagent | Quantity | Moles |
| 3-methyl-pyridine 1-oxide | 10.03 g | 0.092 mol |
| Trimethylamine | 22.2 g | 0.377 mol |
| Thionyl chloride | 7.9 ml | 0.11 mol |
| 48% Hydrogen Bromide | 35 ml + continuous addition | - |
| Methylene Chloride | 120 ml + 15 ml | - |
Synthesis Workflow Diagram
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]
- 6. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 7. nbinno.com [nbinno.com]
- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-5-methylpyridine 1-oxide. Due to a scarcity of direct experimental data for this specific molecule, this report synthesizes information from computational studies on related pyridine N-oxides and experimental data for the parent compound, 2-Amino-5-methylpyridine. The guide covers the synthesis, spectroscopic characterization, and theoretical predictions of its molecular geometry and electronic properties. This information is crucial for understanding its chemical reactivity, potential biological activity, and applications in drug development.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity.[1][2] The N-oxide functional group acts as an electron-donating group, which can modulate the chemical and physical properties of the parent pyridine ring, influencing its basicity, dipole moment, and reactivity towards electrophilic and nucleophilic substitution.[2][3] this compound is a derivative of interest, combining the features of an aminopyridine with an N-oxide, suggesting its potential as a versatile building block in the synthesis of novel bioactive molecules. This guide aims to provide a detailed understanding of its molecular structure and bonding.
Synthesis and Characterization
While direct synthesis and characterization data for this compound are not extensively reported, its synthesis can be inferred from standard procedures for the N-oxidation of pyridines. The parent compound, 2-Amino-5-methylpyridine, is a known intermediate in the synthesis of various pharmaceuticals.[4][5][6]
General Synthesis of Pyridine N-Oxides
The oxidation of pyridines to their corresponding N-oxides is a common transformation in organic synthesis. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid.[3]
Experimental Protocol: General N-oxidation of a Pyridine Derivative
-
Dissolution: The starting pyridine derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform.
-
Addition of Oxidant: A solution of the oxidizing agent (e.g., m-CPBA) in the same solvent is added dropwise to the pyridine solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench the excess oxidant, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: The crude product is purified by column chromatography, crystallization, or distillation to yield the pure pyridine N-oxide.
Molecular Structure and Bonding
Direct crystallographic data for this compound is not available in the Cambridge Structural Database. However, the molecular structure can be predicted based on computational studies of similar pyridine N-oxides and experimental data for 2-Amino-5-methylpyridine.
Predicted Molecular Geometry
The geometry of the pyridine ring in N-oxides is largely planar, similar to pyridine itself.[7] The introduction of the N-oxide bond leads to a slight elongation of the adjacent C-N bonds and a widening of the C-N-C bond angle at the nitrogen atom.[7] For this compound, the presence of the amino and methyl groups is expected to cause minor distortions in the ring geometry.
Computational studies on 2-methylpyridine 1-oxide provide insights into the expected bond lengths and angles.[8] By analogy, the key structural parameters for this compound are predicted in the table below. These are compared with experimental data for 2-Amino-5-methylpyridine.
| Parameter | Predicted (this compound) | Experimental (2-Amino-5-methylpyridine) |
| Bond Lengths (Å) | ||
| N1-O1 | ~1.34 | - |
| C2-N1 | ~1.38 | 1.357 |
| C6-N1 | ~1.38 | 1.350 |
| C2-N2 | ~1.37 | 1.367 |
| C-C (ring) | ~1.38 - 1.40 | 1.379 - 1.416 |
| C5-C7 | ~1.51 | 1.506 |
| **Bond Angles (°) ** | ||
| C2-N1-C6 | ~124 | 117.4 |
| O1-N1-C2 | ~118 | - |
| O1-N1-C6 | ~118 | - |
Table 1: Predicted and experimental geometric parameters. Predicted values are based on analogies with related structures.[7][8] Experimental data for 2-Amino-5-methylpyridine from computational studies.[9]
Electronic Structure and Bonding
The N-O bond in pyridine N-oxides is best described as a coordinate covalent bond with significant zwitterionic character.[1] This results in a large dipole moment and enhanced water solubility compared to the parent pyridine. The oxygen atom carries a partial negative charge, while the pyridine ring, particularly the nitrogen atom, bears a partial positive charge. This electronic distribution makes the oxygen atom a good hydrogen bond acceptor and influences the reactivity of the ring.
Natural Bond Orbital (NBO) analysis of similar pyridine N-oxides indicates a strong polarization of the N-O bond.[8] The lone pair of electrons on the nitrogen atom is delocalized into the N-O antibonding orbital, contributing to the stability of the molecule. The amino group at the 2-position is expected to further influence the electronic structure through mesomeric effects, potentially increasing the electron density at the ortho and para positions of the pyridine ring.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are also expected in their characteristic regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |
| N-H Stretch | 3300 - 3500 | 2-Amino-5-methylpyridine[10] |
| C-H Stretch (aromatic) | 3000 - 3100 | 2-Amino-5-methylpyridine[9] |
| C-H Stretch (methyl) | 2850 - 2960 | 2-Amino-5-methylpyridine[9] |
| C=C / C=N Stretch | 1400 - 1600 | 2-Amino-5-methylpyridine[9] |
| N-O Stretch | 1200 - 1300 | Pyridine N-oxides[1] |
Table 2: Predicted characteristic IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would be influenced by the electron-donating N-oxide and amino groups. The protons on the pyridine ring are expected to be shifted to different extents compared to the parent 2-Amino-5-methylpyridine.
| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound |
| ¹H NMR | ||
| H3 | ~7.0 - 7.5 | 2-Methylpyridine 1-oxide[11] |
| H4 | ~6.5 - 7.0 | 2-Methylpyridine 1-oxide[11] |
| H6 | ~8.0 - 8.5 | 2-Methylpyridine 1-oxide[11] |
| NH₂ | ~5.0 - 6.0 | 2-Amino-5-methylpyridine[12] |
| CH₃ | ~2.2 - 2.4 | 2-Amino-5-methylpyridine[12] |
| ¹³C NMR | ||
| C2 | ~150 - 160 | 2-Methylpyridine 1-oxide[11] |
| C3 | ~120 - 130 | 2-Methylpyridine 1-oxide[11] |
| C4 | ~125 - 135 | 2-Methylpyridine 1-oxide[11] |
| C5 | ~130 - 140 | 2-Methylpyridine 1-oxide[11] |
| C6 | ~140 - 150 | 2-Methylpyridine 1-oxide[11] |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, related aminopyridine derivatives have shown a range of biological effects. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[13] The N-oxide functionality can also play a role in drug metabolism and can be used to modulate the pharmacokinetic properties of a drug candidate.[1]
Conclusion
This technical guide has provided a detailed, albeit largely theoretical, overview of the molecular structure and bonding of this compound. Based on analogies with related compounds, it is predicted to be a planar molecule with a polarized N-O bond, which significantly influences its electronic and spectroscopic properties. The presence of the amino and methyl groups further modulates its characteristics. While direct experimental data remains elusive, this guide serves as a valuable resource for researchers and scientists, providing a foundational understanding for future experimental and computational investigations into this promising molecule and its potential applications in drug discovery and development. Further research is warranted to experimentally validate the predictions made in this report.
References
- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Amino-5-methylpyridine: A Technical Guide
Data Presentation
The following sections summarize the key spectroscopic data for 2-Amino-5-methylpyridine (CAS No: 1603-41-4).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectra of 2-Amino-5-methylpyridine have been reported in deuterated chloroform (CDCl₃).[3] The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 7.79 | d | J = 2.4 |
| H-4 | 7.12 | dd | J = 8.4, 2.4 |
| H-3 | 6.32 | d | J = 8.4 |
| -CH₃ | 2.12 | s | - |
| -NH₂ | 4.67 | s | - |
Source: ChemicalBook, 300 MHz in CDCl₃[3]
¹³C NMR Data
The carbon-13 NMR spectral data provides insight into the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2 | 158.2 |
| C-6 | 148.1 |
| C-4 | 138.2 |
| C-5 | 122.9 |
| C-3 | 108.0 |
| -CH₃ | 17.0 |
Source: Spectrum obtained from Aldrich Chemical Company, Inc., referenced in PubChem.[4]
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-Amino-5-methylpyridine.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3444, 3335 | ν(N-H) stretching of the amino group |
| ~1600 | C=C and C=N aromatic ring stretching |
| 1465 | Methylene group vibrations |
| 1280 | C-N stretching |
| 962, 939, 877, 801, 573 | C-H out-of-plane deformation |
Source: ResearchGate, PubChem[4][5][6]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data indicates the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments.
| m/z Value | Interpretation | Relative Abundance |
| 108 | Molecular Ion [M]⁺ | Top Peak |
| 107 | [M-H]⁺ | 3rd Highest |
| 80 | Fragment | 2nd Highest |
Source: NIST Mass Spectrometry Data Center, referenced in PubChem.[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
For obtaining high-resolution ¹H and ¹³C NMR spectra, a sample of 2-Amino-5-methylpyridine is prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][7] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8] The spectra are recorded on a spectrometer, such as a 300 MHz instrument, at room temperature.[3][4] For ¹H NMR, standard acquisition parameters are used, while ¹³C NMR may require a larger number of scans to achieve a good signal-to-noise ratio.[7][9]
FTIR Spectroscopy
For solid samples like 2-Amino-5-methylpyridine, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is typically employed.[10][11]
-
ATR Method: A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded.[11]
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder.[1] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR instrument for analysis.[1]
Mass Spectrometry (GC-MS)
A dilute solution of 2-Amino-5-methylpyridine is prepared in a volatile organic solvent like acetone or dichloromethane.[12][13] This sample is then injected into the gas chromatograph.[14] The GC column separates the compound from any impurities based on their volatility and interaction with the column's stationary phase.[15] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[12] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, and a mass spectrum is generated.[14]
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 12. memphis.edu [memphis.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. elscience.co.uk [elscience.co.uk]
- 15. blamp.sites.truman.edu [blamp.sites.truman.edu]
Potential Biological Activity of 2-Amino-5-methylpyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-Amino-5-methylpyridine 1-oxide is not currently available in the public domain. This guide provides an in-depth analysis based on the known properties of its parent compound, 2-Amino-5-methylpyridine, related isomers, and the general biological relevance of pyridine N-oxides. All discussions of potential biological activity for the 1-oxide are therefore inferential and intended to guide future research.
Introduction to 2-Amino-5-methylpyridine and its N-oxide
2-Amino-5-methylpyridine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3][4][5] Its N-oxide derivative, this compound, is the focus of this guide. The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a parent pyridine compound. N-oxidation is a common metabolic pathway for pyridine-containing drugs and xenobiotics.[6] Pyridine N-oxides can exhibit their own distinct biological activities, or they may act as prodrugs that are subsequently reduced in vivo back to the parent pyridine.[6]
Physicochemical Properties
A comparison of the known and predicted physicochemical properties of 2-Amino-5-methylpyridine and its 1-oxide derivative is crucial for understanding its potential biological behavior.
| Property | 2-Amino-5-methylpyridine | This compound (Predicted) |
| Molecular Formula | C₆H₈N₂ | C₆H₈N₂O |
| Molecular Weight | 108.14 g/mol [5][7] | 124.14 g/mol |
| LogP | 1.08 | Lower than parent compound |
| Water Solubility | Good[5] | Higher than parent compound |
| Hydrogen Bonding | Donor and Acceptor | Enhanced Acceptor capability |
Note: Properties for this compound are predicted based on the general effects of N-oxidation.
The increased polarity and water solubility of the N-oxide derivative could lead to altered pharmacokinetics, such as changes in absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent compound.
Known Biological Context of the Parent Compound and Related Isomers
2-Amino-5-methylpyridine: A Synthetic Precursor
Currently, the primary role of 2-Amino-5-methylpyridine in the scientific literature is as a key building block for the synthesis of several commercially significant molecules.[1][3][4]
2-Amino-4-methylpyridine: An iNOS Inhibitor
In contrast to the 5-methyl isomer, 2-Amino-4-methylpyridine has demonstrated significant biological activity as a potent inhibitor of inducible nitric oxide synthase (iNOS).[8] This highlights that small structural changes in aminomethylpyridines can lead to profound differences in biological function.
Quantitative Data for 2-Amino-4-methylpyridine iNOS Inhibition [8]
| Enzyme/Cell Line | IC₅₀ |
| Murine NOS II (RAW 264.7 cells) | 6 nM |
| Human recombinant NOS II | 40 nM |
| Human recombinant NOS I | 100 nM |
| Human recombinant NOS III | 100 nM |
| LPS-induced nitrite production (RAW 264.7) | 1.5 µM |
Potential Biological Activities of this compound
Based on the available information, several potential biological activities for this compound can be hypothesized.
As a Prodrug of 2-Amino-5-methylpyridine
One of the most plausible roles for this compound is as a prodrug that is metabolized to the parent compound. This bioconversion is a common fate for pyridine N-oxides in vivo.[6]
Intrinsic Biological Activity
It is also possible that this compound possesses its own intrinsic biological activity, independent of its conversion to the parent amine. The N-oxide moiety can participate in different intermolecular interactions, potentially leading to a unique pharmacological profile. Given the iNOS inhibitory activity of the 4-methyl isomer, it would be prudent to investigate whether this compound exhibits similar or other enzyme inhibitory properties.
Modulator of Drug Metabolism
Pyridine N-oxides have been shown to influence the expression and activity of drug-metabolizing enzymes. For example, pyridine N-oxide has been reported to have a protective effect against the cytotoxicity and clastogenicity of 3-chloropyridine, while inducing these effects for 2-chloropyridine.[9] This suggests a complex interaction with cellular metabolic pathways that could be relevant for this compound.
Proposed Experimental Protocols for Future Research
To elucidate the biological activity of this compound, a systematic experimental approach is required.
In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic potential of the compound.
-
Methodology:
-
Cell lines: A panel of human cancer cell lines (e.g., HepG2, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Treatment: Cells are incubated with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
-
Enzyme Inhibition Assays
-
Objective: To screen for inhibitory activity against a panel of relevant enzymes, including iNOS.
-
Methodology (iNOS example):
-
Enzyme Source: Recombinant human iNOS.
-
Substrate: L-arginine.
-
Assay: The conversion of L-arginine to L-citrulline is monitored, often using a radioactive tracer or a colorimetric method for nitric oxide production.
-
Procedure: The enzyme is incubated with the substrate and various concentrations of this compound.
-
Data Analysis: IC₅₀ values are determined.
-
In Vivo Pharmacokinetic and Metabolism Studies
-
Objective: To determine the ADME properties and identify major metabolites.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single intravenous or oral dose of this compound.
-
Sample Collection: Blood, urine, and feces are collected at various time points.
-
Analysis: LC-MS/MS is used to quantify the concentration of the parent compound and potential metabolites (including 2-Amino-5-methylpyridine) in the collected samples.
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) are calculated.
-
Conclusion
While there is a clear lack of direct biological data for this compound, its chemical structure, in the context of its parent compound and related isomers, presents several intriguing possibilities for biological activity. It may function as a prodrug for 2-Amino-5-methylpyridine, or it could possess unique pharmacological properties, potentially as an enzyme inhibitor. The proposed experimental workflows provide a roadmap for future research to unravel the true biological potential of this compound. A thorough investigation is warranted to determine if this compound or its derivatives could be of interest for drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 4. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Versatile Intermediate: A Literature Review on the Discovery of Pyridine N-Oxides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine N-oxides are a cornerstone class of heterocyclic compounds, widely utilized as synthetic intermediates, ligands, and oxidizing agents, with many derivatives finding applications in pharmaceuticals. Their discovery marked a significant advancement in heterocyclic chemistry, unlocking new pathways for the functionalization of the pyridine ring. This technical guide provides an in-depth review of the initial discovery and early synthetic methodologies for pyridine N-oxides. It includes a detailed examination of the seminal experimental protocols, a comparative summary of quantitative data from early preparations, and a visualization of the fundamental synthetic pathway.
The Initial Discovery: Meisenheimer's Breakthrough
The first synthesis of a pyridine N-oxide was reported in 1926 by the German chemist Jakob Meisenheimer.[1][2] His pioneering work demonstrated that pyridine could be oxidized at the nitrogen atom using peroxybenzoic acid as the oxidizing agent.[1][3] This discovery was significant because it introduced a method to alter the electronic properties of the pyridine ring, transforming the otherwise electron-deficient ring into a system more amenable to certain types of substitution. The introduction of the N-oxide functionality suppresses reactions at the nitrogen atom and promotes electrophilic substitution at the 2- and 4-positions of the ring.[1]
Early Synthetic Methodologies
Following Meisenheimer's initial work, several other methods using various peroxy acids were developed to synthesize pyridine N-oxides. The most common approach involves the direct oxidation of pyridine with an oxidizing agent. Early, successful methods included the use of:
-
Peroxybenzoic Acid : The original reagent used by Meisenheimer.[3]
-
Peracetic Acid : A widely adopted method using a mixture of hydrogen peroxide and acetic acid.[3]
-
Monoperphthalic Acid : Another effective peroxy acid for this transformation.[3]
These classical oxidation methods remain fundamental in the synthesis of N-oxides.[4][5] The general reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.
Quantitative Data from Early Syntheses
The efficiency of early synthetic methods varied. The following table summarizes key quantitative data from a well-documented procedure using peracetic acid, which became a common and reliable method for producing pyridine N-oxide.
| Parameter | Value | Source |
| Starting Material | Pyridine | [3] |
| Oxidizing Agent | 40% Peracetic Acid | [3] |
| Yield (Pyridine N-oxide) | 78–83% | [3] |
| Yield (Pyridine N-oxide HCl) | 76–83% | [3] |
| Melting Point | 65–66 °C (in a sealed capillary) | [1][3] |
| Boiling Point | 100–105 °C at 1 mm Hg | [3] |
| pKa (conjugate acid) | 0.8 | [1] |
Detailed Experimental Protocol: Oxidation with Peracetic Acid
This section details a representative experimental protocol for the synthesis of pyridine N-oxide, adapted from the procedure published in Organic Syntheses.[3] This method is noted for its reliability and good yields.
A. Synthesis of Pyridine-N-oxide Hydrochloride
-
Reaction Setup : In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Addition of Oxidant : While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid via the dropping funnel. The rate of addition should be controlled to allow the temperature to rise to and be maintained at 85°C. This addition typically takes 50–60 minutes.
-
Cooling : After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.
-
Conversion to Hydrochloride : Replace the dropping funnel with a gas inlet tube. Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.
-
Solvent Removal : Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.
-
Purification : Purify the residual pyridine-N-oxide hydrochloride by refluxing it for 30 minutes with 300 ml of isopropyl alcohol. Cool the solution to room temperature and filter the resulting crystals.
-
Washing : Wash the collected colorless crystals with 50 ml of isopropyl alcohol, followed by 50 ml of ether. The final yield of the hydrochloride salt is 139–152 g (76–83%), with a melting point of 179.5–181°C.[3]
B. Preparation of Free Pyridine-N-oxide
-
Isolation : Start with the acetic acid solution of pyridine-N-oxide acetate from step A.3. Evaporate the solution on a steam bath under the pressure of a water aspirator.
-
Distillation : Distill the residue (180–190 g) at a pressure of 1 mm Hg or less. Caution : Before distillation, test for the absence of peroxides with potassium iodide.[3] The distillation apparatus should be suitable for collecting a solid distillate. A Dry Ice trap is necessary to protect the vacuum pump from acetic acid.
-
Heating : Use an oil bath for heating, ensuring the temperature does not exceed 130°C to avoid decomposition.[3]
-
Collection : Collect the product at 100–105°/1mm Hg. The yield is 103–110 g (78–83%) of a colorless, deliquescent solid with a melting point of 65–66°C.[3] The product must be stored in a tightly sealed container.
Visualization of the Synthetic Pathway
The fundamental process of pyridine N-oxide formation is the oxidation of the nitrogen atom in the pyridine ring. This can be represented as a straightforward chemical transformation.
Caption: General reaction scheme for the synthesis of pyridine N-oxide.
Conclusion
The discovery of pyridine N-oxides by Jakob Meisenheimer in 1926 was a pivotal moment in heterocyclic chemistry. The development of reliable synthetic protocols, primarily using peroxy acids, allowed these versatile compounds to become readily accessible. This availability spurred extensive research into their chemical properties and reactivity, establishing them as invaluable intermediates in organic synthesis, coordination chemistry, and the development of pharmaceuticals. The foundational work reviewed here provided the essential tools for chemists to harness the unique properties of the N-oxide functional group, a legacy that continues to influence modern chemical research.
References
Navigating the Solubility Landscape of 2-Amino-5-methylpyridine 1-oxide: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Amino-5-methylpyridine 1-oxide in common laboratory solvents. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the compound is not widely studied or commercially available, and as such, its physicochemical properties, including solubility, are not well-documented in publicly accessible sources.
In the absence of data for the requested N-oxide, this guide provides comprehensive information on the closely related and well-characterized compound, 2-Amino-5-methylpyridine (CAS RN: 1603-41-4). While this is a distinct chemical entity, its properties may offer some insights for researchers investigating related structures. It is crucial to note that the N-oxide functional group can significantly alter a molecule's properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility profile. Generally, the introduction of an N-oxide group increases polarity and the potential for hydrogen bonding, which may enhance solubility in polar solvents.
Physicochemical Properties of 2-Amino-5-methylpyridine
A summary of the available physical and chemical properties for 2-Amino-5-methylpyridine is presented below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1603-41-4 | [1][2][3] |
| Molecular Formula | C₆H₈N₂ | [2] |
| Molecular Weight | 108.14 g/mol | [2] |
| Appearance | White to light yellow crystalline powder, crystals, or flakes | [1] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point | 227 °C | [1] |
| Solubility | Freely soluble in water | [4] |
| pKa | 7.22 (+1) at 25°C | [2] |
Experimental Protocols: Synthesis of 2-Amino-5-methylpyridine
While no experimental protocols for determining the solubility of this compound were found, numerous methods for the synthesis of 2-Amino-5-methylpyridine are documented. One common method involves the reaction of 3-methyl-pyridine with sodium amide.[2] Another detailed synthesis starts from 3-methyl-pyridine 1-oxide.[1][5][6]
Example Synthesis of 2-Amino-5-methylpyridine from 3-methyl-pyridine 1-oxide
This protocol describes a multi-step synthesis to produce 2-Amino-5-methylpyridine.
Step 1: Reaction of 3-methyl-pyridine 1-oxide
-
Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C.
-
Add the condensed trimethylamine to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride at -5 °C.[1]
-
Add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise to the mixture over 30 minutes, maintaining the temperature below 0 °C.[1]
-
Allow the resulting yellow solution to warm to room temperature and stir overnight.[1]
-
Remove the solvent in vacuo.[1]
Step 2: Treatment with Hydrogen Bromide and Extraction
-
Add 35 ml of a 48% strength hydrogen bromide solution to the residue.[1]
-
Distill off the water and then heat the mixture to 210 °C.[1]
-
Continuously add 48% strength hydrogen bromide solution dropwise while distilling off water. The reaction is monitored by thin-layer chromatography and is typically complete after 8 hours.[1]
-
Allow the mixture to cool and adjust the pH to 9 using a dilute sodium hydroxide solution.[1]
-
Extract the mixture four times with ethyl acetate.[1]
-
Dry the combined organic extracts over sodium sulphate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Amino-5-methylpyridine from 3-methyl-pyridine 1-oxide.
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-picoline, 99% | Fisher Scientific [fishersci.ca]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Thermochemical Properties of 2-Amino-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-Amino-5-methylpyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining its key thermochemical parameters, including the standard molar enthalpy of formation, the standard molar enthalpy of combustion, and the standard molar enthalpy of sublimation. Where available, data for structurally related pyridine N-oxide derivatives are presented to offer a comparative context. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and material science, enabling a deeper understanding of the energetic landscape of this compound and facilitating its application in drug development and other advanced material sciences.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and materials science due to the versatile reactivity conferred by the N-oxide and amino functional groups. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and predicting its behavior in various chemical and biological systems. Thermochemical data, such as the enthalpy of formation, provide critical insights into the energetic stability of a molecule, while the enthalpy of combustion is essential for safety and handling protocols. The enthalpy of sublimation is a key parameter in understanding the transition between solid and gaseous phases, which is crucial for purification, formulation, and material deposition processes.
This whitepaper outlines the standard experimental procedures for determining these properties and presents a logical workflow for the synthesis of the parent compound, 2-amino-5-methylpyridine, from a pyridine 1-oxide precursor.
Thermochemical Data
Table 1: Thermochemical Properties of this compound
| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | - |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data Not Available | - |
| Standard Molar Enthalpy of Combustion | ΔcH° | Data Not Available | - |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data Not Available | - |
Table 2: Experimental Sublimation Enthalpies of Selected Substituted Pyridine N-Oxides
| Compound | Substituent(s) | ΔsubH° (kJ·mol⁻¹) |
| 4-Methylpyridine N-oxide | 4-CH₃ | 79.1 ± 1.3[1] |
| 4-Nitropyridine N-oxide | 4-NO₂ | 89.1 ± 2.5[1] |
| 4-Methoxypyridine N-oxide | 4-OCH₃ | 100.0 ± 1.2[1] |
| 3-Methyl-4-nitropyridine N-oxide | 3-CH₃, 4-NO₂ | 98.6 ± 1.1[1] |
| 2-Methyl-4-nitropyridine N-oxide | 2-CH₃, 4-NO₂ | 97.5 ± 1.3[1] |
Note: The data in Table 2 demonstrates the influence of substituent groups on the sublimation enthalpy of pyridine N-oxides. It is expected that the amino and methyl groups in this compound would also significantly influence its sublimation enthalpy.
Experimental Protocols
The determination of the thermochemical properties of this compound would follow well-established experimental protocols.
The standard molar enthalpy of formation (ΔfH°) is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°) obtained via combustion calorimetry.[2][3] For a nitrogen-containing organic compound like this compound, this involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.[4][5]
Methodology:
-
A pellet of the high-purity crystalline sample is weighed and placed in a crucible within the combustion bomb.
-
A known amount of water is added to the bomb to ensure that the combustion products are in their standard states.
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[5]
-
The bomb is placed in a calorimeter with a precisely known quantity of water, and the system is allowed to reach thermal equilibrium.
-
The sample is ignited, and the temperature change of the calorimeter is meticulously recorded.
-
The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Corrections are applied for the heat of combustion of the fuse wire, the formation of nitric acid from atmospheric and sample nitrogen, and for deviations from standard state conditions (Washburn corrections).[6]
-
The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).
The standard molar enthalpy of sublimation (ΔsubH°) can be determined using the Knudsen effusion method, which measures the vapor pressure of a solid as a function of temperature.[1][7]
Methodology:
-
A small amount of the sample is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.
-
The cell is placed in a high-vacuum chamber.
-
The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of the vapor through the orifice is measured.
-
The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.
-
This process is repeated at several different temperatures.
-
The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Synthesis and Reaction Workflow
While this guide focuses on the thermochemical properties of this compound, understanding its synthesis is crucial for sample preparation and purity assessment. A common route to 2-aminopyridines involves the manipulation of a pyridine 1-oxide precursor.[8][9][10] The following diagram illustrates a generalized synthetic pathway for the preparation of 2-amino-5-methylpyridine, which starts from 3-methylpyridine 1-oxide.
Caption: Synthetic workflow for 2-Amino-5-methylpyridine.
Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules.[11][12] Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G3MP2B3), can be employed to calculate the gas-phase enthalpy of formation of this compound.[13] These calculations typically involve:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm the optimized structure is a true minimum and to calculate zero-point vibrational energy and thermal corrections.
-
Energy Calculation: Using a high-level theoretical method and basis set to obtain an accurate electronic energy.
-
Isodesmic Reactions: Employing balanced chemical reactions where the types of chemical bonds are conserved to reduce systematic errors in the calculations. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be derived.
Conclusion
While direct experimental thermochemical data for this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive framework for its determination. The outlined experimental protocols for combustion calorimetry and the Knudsen effusion method represent the standard for obtaining accurate enthalpies of formation and sublimation, respectively. Furthermore, computational methods offer a viable alternative for estimating these crucial energetic parameters. The provided data on related pyridine N-oxide derivatives serve as a useful benchmark for future experimental and theoretical studies. It is the hope that this guide will stimulate further research into the thermochemical properties of this and other important heterocyclic N-oxides, thereby supporting their continued development in medicinal and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. srd.nist.gov [srd.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 10. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Amino-5-methylpyridine 1-oxide
This technical guide offers an in-depth overview of the known hazards, handling precautions, and emergency procedures for 2-Amino-5-methylpyridine, intended to inform the safe use of its 1-oxide derivative in a research and development setting.
Hazard Identification and Classification
2-Amino-5-methylpyridine is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1]
GHS Hazard Statements
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
GHS Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P311: Call a POISON CENTER or doctor/physician.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Amino-5-methylpyridine is provided in the table below. These values should be considered as estimates when handling the 1-oxide derivative.
| Property | Value | Reference |
| Molecular Formula | C6H8N2 | [3] |
| Molecular Weight | 108.14 g/mol | [1][3] |
| Appearance | Light yellow crystalline flakes/solid | [1][4] |
| Melting Point | 76-77 °C | [5] |
| Boiling Point | 227 °C | [5] |
| Flash Point | 118 °C | [2][4] |
| Solubility in Water | 1000 mg/L (at 20°C) | [2] |
| Vapor Pressure | 3.706 Pa (at 25°C) | [4] |
| LogP | 1.08 | [4] |
Toxicological Information
2-Amino-5-methylpyridine is toxic through oral, dermal, and inhalation routes of exposure. The primary target organs include the respiratory system.[5]
| Toxicity Data | Value | Species | Reference |
| LD50 Oral | 200 mg/kg | Rat | [2][4] |
| LD50 Dermal | 400 mg/kg | Guinea Pig | [2] |
Acute Effects:
-
Eyes: Causes serious irritation, which may include redness, pain, and burns, potentially leading to loss of vision.[2]
-
Skin: Toxic in contact with skin, causing irritation, redness, pain, and burns.[1][2]
-
Ingestion: Toxic if swallowed. Symptoms may include abdominal pain, a burning sensation, diarrhea, shock, or collapse.[2]
-
Inhalation: Toxic if inhaled, causing respiratory tract irritation with symptoms like coughing, wheezing, and shortness of breath.[1][2]
Handling and Storage
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of dust and vapors.[6]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] A dust mask (type N95 or equivalent) is recommended.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[1]
-
Keep containers securely sealed when not in use.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Keep containers tightly closed. The substance is hygroscopic.[4]
-
Store away from heat, sparks, and open flames.[2]
-
Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
Emergency Procedures
First Aid Measures
A systematic approach to first aid is crucial in the event of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[7] Immediately call a POISON CENTER or doctor.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: During a fire, toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[2][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2]
Accidental Release Measures
The following workflow outlines the procedure for handling a spill of 2-Amino-5-methylpyridine.
-
Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear personal protective equipment.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Cleaning Up: For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust.[6] For major spills, contain the spill with sand, earth, or vermiculite.[6] Collect the recoverable product into labeled containers for disposal.[6]
Experimental Protocols
While specific experimental protocols for determining the safety of 2-Amino-5-methylpyridine 1-oxide are not available, standard methodologies for assessing the toxicity and physical hazards of new chemical entities should be followed. These include, but are not limited to:
-
Acute Toxicity Studies (Oral, Dermal, Inhalation): Following OECD Guidelines for the Testing of Chemicals (e.g., OECD 420, 402, 403).
-
Skin and Eye Irritation/Corrosion Tests: Following OECD Guidelines (e.g., OECD 404, 405).
-
Flash Point Determination: Using a Pensky-Martens closed-cup tester (ASTM D93) or similar standard method.
-
Water Solubility and Partition Coefficient (LogP) Determination: Following OECD Guideline 105 and 117, respectively.
Conclusion
The safe handling of this compound requires a cautious and informed approach. In the absence of specific safety data, the comprehensive information provided for its parent compound, 2-Amino-5-methylpyridine, serves as an essential starting point for risk assessment and the implementation of robust safety protocols. All personnel must be thoroughly trained on the potential hazards and emergency procedures outlined in this guide before commencing any work with this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 5. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2-Amino-5-methylpyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Amino-5-methylpyridine 1-oxide, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established reactivity patterns of pyridine N-oxides and offer a starting point for the exploration of this molecule's synthetic transformations.
Overview of Reactivity
This compound combines the functionalities of a pyridine N-oxide and an aminopyridine. The N-oxide group significantly influences the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution reactions. The amino group at the 2-position and the methyl group at the 5-position further direct the regioselectivity of these transformations.
Synthesis of this compound
The preparation of this compound is the initial step for its utilization in organic synthesis. A common method for the N-oxidation of pyridines involves the use of a peroxy acid.
Experimental Protocol: N-oxidation of 2-Amino-5-methylpyridine
| Reagent/Parameter | Condition |
| Starting Material | 2-Amino-5-methylpyridine |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid |
| Solvent | Dichloromethane (DCM) or Acetic Acid |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous sodium bisulfite quench, extraction |
| Purification | Column chromatography or recrystallization |
Procedure:
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Applications in Electrophilic Substitution Reactions
The N-oxide functionality activates the C2 and C4 positions of the pyridine ring towards electrophilic attack. The presence of the amino group at C2 and the methyl group at C5 will influence the regiochemical outcome.
Nitration
Experimental Protocol: Nitration of this compound
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-6 hours |
| Work-up | Basification, extraction |
| Purification | Recrystallization |
Procedure:
-
To a cooled (0 °C) mixture of fuming nitric acid (3 eq) and concentrated sulfuric acid (3 eq), slowly add this compound (1.0 eq).
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium carbonate to pH 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization to yield the nitrated product.
Halogenation
Experimental Protocol: Halogenation of this compound
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagents | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous sodium thiosulfate wash, extraction |
| Purification | Column chromatography |
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Nucleophilic Substitution Reactions
The N-oxide group can be activated by various reagents to facilitate nucleophilic substitution, primarily at the C2 and C6 positions.
Experimental Protocol: Conversion to 2-Chloro-5-methylpyridine
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization, extraction |
| Purification | Distillation or column chromatography |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
Slowly add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a solid base like sodium carbonate until pH > 8.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-chloro-5-methylpyridine by distillation or column chromatography.
Deoxygenation
The removal of the N-oxide functionality is a common transformation to access the corresponding pyridine derivative.
Experimental Protocol: Deoxygenation of this compound
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃) |
| Solvent | Dichloromethane or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous work-up, extraction |
| Purification | Column chromatography |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add phosphorus trichloride (PCl₃, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench with water and neutralize with aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-amino-5-methylpyridine.
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Synthetic pathways of this compound.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols: The Role of 2-Amino-5-methylpyridine 1-oxide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylpyridine 1-oxide is a heterocyclic compound belonging to the class of pyridine N-oxides. While direct and extensive literature on the use of this compound as a synthetic intermediate is limited, the broader class of aminopyridine N-oxides are valuable precursors in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The N-oxide functionality activates the pyridine ring, facilitating a variety of nucleophilic and electrophilic substitution reactions that are otherwise challenging with the parent pyridine. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of complex, biologically active molecules. This document provides an overview of the synthetic utility of aminopyridine N-oxides, with specific protocols and data extrapolated from closely related analogues.
General Reactivity of Aminopyridine N-Oxides
The N-oxide group in aminopyridine N-oxides significantly influences the reactivity of the pyridine ring. It acts as an electron-donating group via resonance, increasing electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom makes the ring electron-deficient, rendering the 2- and 4-positions susceptible to nucleophilic attack, a characteristic reaction of pyridine N-oxides.
The presence of the amino group further modulates this reactivity. The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it. The interplay between the N-oxide and amino groups dictates the regioselectivity of various transformations.
Caption: General reactivity of aminopyridine N-oxides.
Key Synthetic Applications and Protocols
Nitration
Nitration is a common electrophilic substitution reaction for pyridine N-oxides. The introduction of a nitro group provides a versatile handle for further transformations, such as reduction to an amino group or nucleophilic aromatic substitution.
Application: Synthesis of nitro-substituted aminopyridine derivatives, which are precursors for various pharmaceuticals. A notable example is the nitration of 2-chloro-5-methylpyridine 1-oxide, a close analogue of the title compound, which is a key step in the synthesis of an intermediate for the mineralocorticoid receptor antagonist, Finerenone.
Experimental Protocol: Nitration of 2-chloro-5-methylpyridine 1-oxide [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
Addition of Starting Material: 2-chloro-5-methylpyridine 1-oxide is added portion-wise to the cooled acid mixture, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is then heated to 100 °C and stirred for 2 hours.
-
Work-up: After cooling to room temperature, the mixture is poured onto crushed ice. The pH is carefully adjusted to 2-3 with a saturated solution of sodium carbonate.
-
Isolation: The resulting yellow precipitate of 2-chloro-5-methyl-4-nitropyridine 1-oxide is collected by filtration, washed with cold water, and dried. The filtrate can be extracted with chloroform to recover any dissolved product.
| Parameter | Value |
| Starting Material | 2-chloro-5-methylpyridine 1-oxide |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 100 °C |
| Reaction Time | 2 hours |
| Product | 2-chloro-5-methyl-4-nitropyridine 1-oxide |
| Yield | ~80% |
Halogenation
Halogenation of pyridine N-oxides can proceed via either electrophilic or nucleophilic pathways, depending on the reagents and reaction conditions. This allows for the regioselective introduction of halogen atoms, which are excellent leaving groups for subsequent cross-coupling reactions.
Application: Synthesis of halosubstituted aminopyridines, which are key building blocks in medicinal chemistry for the preparation of a wide range of therapeutic agents.
Caption: Synthesis of a Finerenone intermediate.
Experimental Protocol: General Chlorination using Thionyl Chloride
-
Reaction Setup: To a solution of the aminopyridine N-oxide in an inert solvent such as dichloromethane or chloroform, thionyl chloride is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is then carefully neutralized with a base, such as saturated sodium bicarbonate solution.
-
Isolation: The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Aminopyridine N-oxide |
| Reagent | Thionyl Chloride (SOCl₂) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | 0 °C to reflux |
| Product | Chloro-substituted aminopyridine |
Cyanation
The introduction of a cyano group into the pyridine ring is a valuable transformation, as the nitrile functionality can be converted into various other groups, such as carboxylic acids, amides, and amines.
Application: Synthesis of cyanopyridine derivatives used in the development of pharmaceuticals and agrochemicals. For instance, cyanopyridines are precursors to insecticides like imidacloprid.
Experimental Protocol: Cyanation using Trimethylsilyl Cyanide (TMSCN)
-
Reaction Setup: The aminopyridine N-oxide is dissolved in a suitable solvent like acetonitrile or dichloromethane.
-
Reagent Addition: To this solution, dimethylcarbamoyl chloride is added, followed by the addition of trimethylsilyl cyanide (TMSCN).
-
Reaction: The reaction mixture is heated in a sealed tube or under reflux until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.
-
Isolation: The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
| Parameter | Value |
| Starting Material | Aminopyridine N-oxide |
| Reagents | Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Product | Cyano-substituted aminopyridine |
Conclusion
While this compound is not a widely documented synthetic intermediate, the general reactivity of the aminopyridine N-oxide class of compounds highlights their significant potential in organic synthesis. The ability to undergo regioselective nitration, halogenation, and cyanation makes them valuable precursors for the synthesis of highly functionalized pyridine derivatives. The provided protocols, based on closely related structures, offer a foundational methodology for researchers and drug development professionals to explore the synthetic utility of this and other aminopyridine N-oxides in their respective fields. Further research into the specific reactivity of this compound is warranted to fully elucidate its potential as a versatile building block in the creation of novel molecules with potential biological activity.
References
Application Note and Protocol: N-Oxidation of 2-Amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylpyridine-N-oxide is a valuable intermediate in medicinal chemistry and drug development. The introduction of an N-oxide functionality to the pyridine ring alters the electronic properties and metabolic profile of the molecule, often leading to compounds with modified biological activity, improved solubility, and different pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 2-amino-5-methylpyridine-N-oxide from 2-amino-5-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
The presented protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis. It includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and guidelines for the characterization of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-methylpyridine | Reagent | Sigma-Aldrich, Acros Organics, etc. | Starting material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Sigma-Aldrich, Acros Organics, etc. | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent |
| Sodium bicarbonate (NaHCO₃) | Reagent | Various | For work-up |
| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | Anhydrous | Various | Drying agent |
| Diethyl ether | Reagent | Various | For precipitation/crystallization |
| Round-bottom flask | - | Various | - |
| Magnetic stirrer and stir bar | - | Various | - |
| Ice bath | - | - | - |
| Separatory funnel | - | Various | - |
| Rotary evaporator | - | Various | - |
| Filtration apparatus | - | Various | - |
| NMR tubes | - | Various | For characterization |
| FT-IR spectrometer | - | Various | For characterization |
| Mass spectrometer | - | Various | For characterization |
Experimental Protocol
This protocol describes the N-oxidation of 2-amino-5-methylpyridine using m-CPBA in dichloromethane.
Reaction Workflow
Caption: Experimental workflow for the N-oxidation of 2-amino-5-methylpyridine.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of Oxidizing Agent: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.) portion-wise over 15-20 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1 hour. After this time, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by precipitation or recrystallization. Add a minimal amount of a good solvent (e.g., DCM or methanol) to dissolve the crude product, then add a poor solvent (e.g., diethyl ether or hexanes) until a precipitate forms. Collect the solid product by filtration, wash with the poor solvent, and dry under vacuum.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | White to off-white crystalline solid |
| 2-Amino-5-methylpyridine-N-oxide | C₆H₈N₂O | 124.14 | Expected to be a solid |
Characterization of 2-Amino-5-methylpyridine (Starting Material)
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.79 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (br s, 2H, NH₂), 2.12 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ν: 3440, 3320 (N-H stretch), 1620 (C=N stretch), 1580, 1480 (aromatic C=C stretch) |
Expected Characterization of 2-Amino-5-methylpyridine-N-oxide (Product)
Due to the N-oxidation, characteristic shifts in the spectroscopic data are expected. Researchers should confirm the structure of the synthesized product using the following analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of the pyridine ring protons compared to the starting material. The proton at the 6-position (adjacent to the N-oxide) is expected to show the most significant downfield shift. The methyl and amino protons should show smaller changes in their chemical shifts. |
| ¹³C NMR | The carbon atoms of the pyridine ring are expected to be deshielded and shift downfield. The C2 and C6 carbons will be most affected. |
| IR | Appearance of a strong N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. |
| Mass Spectrometry (ESI+) | A molecular ion peak [M+H]⁺ at m/z = 125.07, corresponding to the protonated product. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
m-CPBA is a potentially explosive and shock-sensitive oxidizing agent. Avoid grinding or subjecting it to high temperatures or pressure. Store it in a cool, dry place away from flammable materials.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation or skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.
This protocol provides a general guideline for the N-oxidation of 2-amino-5-methylpyridine. Optimization of reaction conditions, such as the amount of oxidizing agent, reaction time, and temperature, may be necessary to achieve the desired yield and purity.
Application Notes and Protocols: 2-Amino-5-methylpyridine 1-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-methylpyridine 1-oxide in medicinal chemistry. While direct applications of this compound as a therapeutic agent are not extensively documented, its role as a critical synthetic intermediate and the broader context of pyridine N-oxides in drug discovery highlight its potential. These notes will cover its primary application as a precursor to 2-Amino-5-methylpyridine, a key building block for various pharmaceuticals, and explore the potential of its derivatives in kinase inhibition and antimicrobial discovery, drawing from the established bioactivity of the aminopyridine scaffold.
Key Application: Intermediate in the Synthesis of Pharmaceutical Building Blocks
This compound is a pivotal precursor in the synthesis of 2-Amino-5-methylpyridine. This transformation is significant as 2-Amino-5-methylpyridine serves as a fundamental building block in the industrial synthesis of several marketed drugs.
Table 1: Pharmaceuticals Derived from the 2-Amino-5-methylpyridine Scaffold
| Drug Name | Therapeutic Class | Indication |
| Avosentan | Endothelin Receptor Antagonist | Diabetic Nephropathy |
| Pirfenidone | Anti-inflammatory and Antifibrotic | Idiopathic Pulmonary Fibrosis |
| Zolpidem | Sedative-Hypnotic | Insomnia |
The synthesis of 2-Amino-5-methylpyridine from a pyridine 1-oxide derivative is a common and efficient strategy in organic synthesis.[1][2]
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide
This protocol outlines a common laboratory-scale synthesis of 2-Amino-5-methylpyridine, which proceeds via the activation of a pyridine N-oxide intermediate.
Materials:
-
3-Methylpyridine 1-oxide
-
Trimethylamine
-
Thionyl chloride
-
Methylene chloride (anhydrous)
-
48% Hydrogen bromide solution
-
Sodium hydroxide solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, rotary evaporator)
Procedure: [1]
-
Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -5 °C in an ice-salt bath.
-
At -10 °C, condense 22.2 g (0.377 mol) of trimethylamine and add it to the reaction mixture.
-
Slowly add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 0 °C.
-
Allow the resulting yellow solution to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo using a rotary evaporator.
-
To the residue, add 35 ml of a 48% hydrogen bromide solution.
-
Distill off the water and then heat the mixture to 210 °C.
-
Continuously add 48% hydrogen bromide solution dropwise while distilling off water. Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 8 hours.
-
Allow the reaction mixture to cool to room temperature and adjust the pH to 9 using a dilute sodium hydroxide solution.
-
Extract the product with ethyl acetate (4 x 50 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate on a rotary evaporator to yield 2-amino-5-methylpyridine.
Expected Yield: Approximately 8 g (80.5% of theory).[1]
Potential Application: Scaffold for Kinase Inhibitors
The 2-aminopyridine moiety is a well-established scaffold in the design of kinase inhibitors. While specific studies on this compound are limited, its derivatives are promising candidates for targeting various kinases involved in cell signaling pathways implicated in cancer and other diseases. The N-oxide functionality can be exploited to improve solubility and potentially act as a hydrogen bond acceptor in the kinase active site.
Table 2: Representative Kinase Inhibition Data for Aminopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-Aminopyridine derivative | Inducible Nitric Oxide Synthase (iNOS) | 28 | [3] |
| 2-Aminopyridine derivative | Human Vaccinia-related Kinase 1 (VRK1) | 150 | N/A |
Note: Data for aminopyridine derivatives, not specifically this compound.
Hypothetical Signaling Pathway Targeted by 2-Aminopyridine 1-Oxide Derivatives
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, for instance, targeting a downstream kinase in a growth factor signaling cascade.
Potential Application: Antimicrobial Drug Discovery
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of an N-oxide group can modulate the electronic properties and bioavailability of a compound, potentially leading to enhanced antimicrobial potency. Derivatives of this compound could be explored for their efficacy against various bacterial and fungal pathogens.
Table 3: Representative Antimicrobial Activity of Aminopyridine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-amino-5-substituted pyridine derivative | S. aureus | 0.039 | [4] |
| 2-amino-5-substituted pyridine derivative | B. subtilis | 0.039 | [4] |
Note: Data for aminopyridine derivatives, not specifically this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Materials:
-
Test compound (derivative of this compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive (microbe in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion
While this compound may not be a direct therapeutic agent, its significance in medicinal chemistry is substantial. Its primary role as a key intermediate in the synthesis of the 2-Amino-5-methylpyridine scaffold provides access to a range of important pharmaceuticals. Furthermore, the inherent biological potential of the aminopyridine nucleus, coupled with the modulating effects of the N-oxide functionality, presents exciting opportunities for the design and discovery of novel kinase inhibitors and antimicrobial agents. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the full potential of this versatile chemical entity.
References
Application Notes and Protocols for Reactions Involving 2-Amino-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving amino-methylpyridine 1-oxides, with a primary focus on the synthesis of 2-Amino-5-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The protocols and data presented are compiled from established synthetic methods.
Application Note 1: Synthesis of 2-Amino-5-methylpyridine via Amination of 3-Methylpyridine 1-Oxide
The synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide is a well-documented and important transformation. This reaction typically proceeds in two main steps: 1) activation of the pyridine N-oxide at the 2-position using an electrophilic reagent in the presence of a trialkylamine, followed by 2) rearrangement and hydrolysis or reaction with a bromide source to yield the final amino-pyridine product.
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the sedative-hypnotic zolpidem, the anti-inflammatory and antioxidant pirfenidone, and avosentan, which has been studied for diabetic nephropathy.[1][2] It also serves as an intermediate in the manufacturing of pesticides like fluazuron.[1][2]
Experimental Workflow for the Synthesis of 2-Amino-5-methylpyridine
Caption: General workflow for the two-step synthesis of 2-Amino-5-methylpyridine.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of 2-Amino-5-methylpyridine using different electrophilic reagents, based on documented procedures.[3][4]
Table 1: Reaction Parameters for the Formation of the Ammonium Salt Intermediate
| Parameter | Method A | Method B |
| Starting Material | 3-Methylpyridine 1-oxide | 3-Methylpyridine 1-oxide |
| Trialkylamine | Trimethylamine | Trimethylamine |
| Electrophilic Reagent | Thionyl Chloride | Phosgene |
| Solvent | Methylene Chloride | Methylene Chloride |
| Temperature | -5°C to 0°C | 0°C |
| Reaction Time | 30 min addition, then overnight | Not specified |
| Molar Ratio (Oxide:Amine:Electrophile) | 1 : 4.1 : 1.2 | 1 : 4 : 3.2 |
Table 2: Parameters for the Conversion to 2-Amino-5-methylpyridine and Yields
| Parameter | Method A | Method B |
| Reagent | 48% Hydrogen Bromide | 48% Hydrogen Bromide |
| Temperature | 210°C | 210°C |
| Reaction Time | 8 hours | Not specified |
| Work-up | pH adjustment and extraction | pH adjustment and extraction |
| Yield | 80.5% | Not specified for this step |
| Overall Yield (from Oxide) | ~80% | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyridine using Thionyl Chloride
This protocol is adapted from established patent literature.[2][3][4]
Materials:
-
3-Methylpyridine 1-oxide
-
Trimethylamine
-
Thionyl chloride
-
Methylene chloride
-
48% Hydrogen bromide solution
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Sodium sulphate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath (ice/salt)
-
Distillation apparatus
-
Rotary evaporator
Procedure:
Step 1: Formation of the Trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt
-
In a round-bottom flask, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.
-
Cool the solution to -5°C in a cooling bath.
-
At this temperature, condense 22.2 g (0.377 mol) of trimethylamine and add it to the solution.
-
Add 7.9 ml (0.11 mol) of thionyl chloride dissolved in 15 ml of methylene chloride dropwise over 30 minutes, ensuring the temperature is maintained below 0°C.
-
After the addition is complete, allow the resulting yellow solution to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo to obtain the crude ammonium salt intermediate.
Step 2: Conversion to 2-Amino-5-methylpyridine
-
To the crude intermediate from Step 1, add 35 ml of a 48% hydrogen bromide solution.
-
Set up a distillation apparatus and heat the mixture to distill off the water.
-
Once the water is removed, increase the temperature to 210°C.
-
Continuously add 48% hydrogen bromide solution dropwise while distilling off water, and maintain the reaction at 210°C. Monitor the reaction by thin-layer chromatography until completion (approx. 8 hours).
-
Allow the mixture to cool to room temperature.
-
Carefully adjust the pH to 9 using a dilute sodium hydroxide solution.
-
Extract the aqueous layer four times with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulphate, and filter.
-
Concentrate the filtrate on a rotary evaporator to yield 2-amino-5-methylpyridine. (Expected yield: ~8 g, 80.5%).
Protocol 2: Synthesis of 2-Amino-5-methylpyridine using Phosgene
This protocol provides an alternative method for the activation of the pyridine N-oxide.[3][4]
Materials:
-
3-Methylpyridine 1-oxide
-
Trimethylamine
-
Phosgene
-
Methylene chloride
-
48% Hydrogen bromide solution
-
Other materials as listed in Protocol 1
Procedure:
Step 1: Formation of the Trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt
-
Place 90 g (0.825 mol) of 3-methyl-pyridine 1-oxide in 540 ml of methylene chloride in a suitable reaction vessel and cool the mixture to 0°C.
-
At this temperature, condense 195 g (3.3 mol) of trimethylamine into the vessel.
-
Pass 245 g (2.63 mol) of phosgene into the mixture, maintaining the temperature at 0°C with intensive cooling.
-
After the reaction is complete, remove excess phosgene under a water jet vacuum at 20°C to obtain the crude intermediate.
Step 2: Conversion to 2-Amino-5-methylpyridine
-
Follow the procedure outlined in Step 2 of Protocol 1, using the crude intermediate obtained from the phosgene reaction.
General Reactions of Substituted Pyridine N-Oxides
While specific examples for 2-Amino-5-methylpyridine 1-oxide are limited, the chemistry of substituted pyridine N-oxides is rich and provides a predictive framework for its reactivity. The N-oxide functionality activates the pyridine ring for various transformations.
Caption: Generalized reaction pathways for substituted pyridine N-oxides.
-
Deoxygenation: The N-oxide can be reduced back to the parent pyridine using various reagents such as PCl₃, triphenylphosphine, or catalytic hydrogenation.
-
Rearrangement Reactions: In the presence of reagents like acetic anhydride, pyridine N-oxides can undergo rearrangement to form hydroxypyridine derivatives.
-
Nucleophilic Substitution: The N-oxide activates the C2 and C6 positions for nucleophilic attack. This is the principle behind the amination reaction described above. Other nucleophiles, such as Grignard reagents or organolithiums, can also be used to introduce carbon substituents.
-
Electrophilic Substitution: The N-oxide group directs electrophiles to the C4 position. For instance, nitration of pyridine N-oxide occurs readily at the 4-position, a reaction that is difficult with pyridine itself. The amino group on this compound would also influence the regioselectivity of such reactions.
These general reaction types provide a roadmap for the synthetic utility of this compound in the development of novel compounds for pharmaceutical and other applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
2-Amino-5-methylpyridine 1-oxide: A Versatile Building Block for Novel Heterocycles - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylpyridine 1-oxide is a heterocyclic compound with significant potential as a precursor in the synthesis of a variety of novel heterocyclic systems. The presence of both an amino group and an N-oxide functionality on the pyridine ring provides multiple reactive sites, allowing for diverse chemical transformations. This document provides an overview of its potential applications, supported by detailed experimental protocols for key synthetic transformations, and presents relevant data in a structured format for ease of reference. While direct, extensive literature on the specific reactions of this compound is limited, its reactivity can be inferred from the well-established chemistry of aminopyridines and pyridine N-oxides. This guide aims to serve as a foundational resource for researchers looking to explore the synthetic utility of this versatile building block.
Key Applications in Heterocyclic Synthesis
The unique structural features of this compound open avenues for the synthesis of various heterocyclic scaffolds of interest in medicinal chemistry and materials science. The amino group can act as a nucleophile or be transformed into other functional groups, while the N-oxide can activate the pyridine ring for substitutions, participate in cycloaddition reactions, or be deoxygenated.
Potential synthetic routes include:
-
Synthesis of Fused Bicyclic Heterocycles: The amino group can be a key component in the annulation of a second heterocyclic ring onto the pyridine core, leading to structures like triazolopyridines.
-
Functionalization of the Pyridine Ring: The N-oxide group activates the C2 and C6 positions for nucleophilic substitution and the C4 position for electrophilic substitution, enabling the introduction of a wide range of substituents.
-
1,3-Dipolar Cycloaddition Reactions: Pyridine N-oxides can, under certain conditions, act as 1,3-dipoles, reacting with various dipolarophiles to construct five-membered heterocyclic rings.
Data Presentation
Table 1: Physicochemical Properties of 2-Amino-5-methylpyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | |
| Melting Point | 76-77 °C | |
| Boiling Point | 227 °C | |
| Appearance | Tan to yellow solid |
Experimental Protocols
While specific protocols starting from this compound are not extensively documented, the following sections provide detailed methodologies for analogous or related transformations that are highly relevant and adaptable.
Protocol 1: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This protocol outlines a general method for the amination of pyridine N-oxides, which is a fundamental transformation in this field.
Reaction Scheme:
Catalytic Applications of 2-Amino-5-methylpyridine 1-oxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylpyridine 1-oxide and its derivatives represent a class of heterocyclic compounds with significant potential in catalysis. While direct catalytic applications of this specific family of compounds are not extensively documented in publicly available literature, their structural similarity to other well-established pyridine N-oxide catalysts allows for the extrapolation of potential uses and the development of experimental protocols for their evaluation. Pyridine N-oxides are known to function as potent Lewis base organocatalysts, ligands for transition metal catalysis, and in some instances, as photocatalysts.[1] The presence of the amino group at the 2-position and the methyl group at the 5-position can influence the electronic and steric properties of the N-oxide, potentially offering unique reactivity and selectivity.
This document provides detailed application notes and experimental protocols for the potential catalytic applications of this compound derivatives, based on established methodologies for analogous pyridine N-oxide catalysts.
Potential Catalytic Applications
Based on the known reactivity of pyridine N-oxides, derivatives of this compound are promising candidates for the following catalytic applications:
-
Asymmetric Organocatalysis: Chiral derivatives of this compound can be explored as organocatalysts for a variety of asymmetric transformations, including allylation, propargylation, and aldol-type reactions.[1] The N-oxide moiety can activate silicon-based reagents, while the chiral backbone induces stereoselectivity.
-
Ligands for Transition Metal Catalysis: The N-oxide and the amino group can act as bidentate or monodentate ligands for various transition metals. Metal complexes of these ligands could be effective catalysts for cross-coupling reactions, hydrogenations, and oxidations.[2]
-
Photocatalysis: Substituted pyridine N-oxides have been shown to act as hydrogen atom transfer (HAT) catalysts in photoinduced C-H functionalization reactions. Derivatives of this compound could potentially exhibit similar photocatalytic activity.
Application Note 1: Asymmetric Allylation of Aldehydes
Objective: To evaluate the efficacy of a chiral this compound derivative as an organocatalyst in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.
Principle: The chiral N-oxide catalyst activates the allyltrichlorosilane, facilitating the nucleophilic addition of the allyl group to the aldehyde in an enantioselective manner.[1]
Experimental Protocol
Materials:
-
Chiral this compound derivative (e.g., a derivative with a chiral substituent on the amino group)
-
Benzaldehyde
-
Allyltrichlorosilane
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography supplies (silica gel)
-
Chiral High-Performance Liquid Chromatography (HPLC) equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral this compound derivative (0.1 mmol, 10 mol%).
-
Add anhydrous DCM (2.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Slowly add allyltrichlorosilane (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Add DIPEA (2.0 mmol, 2.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | -78 | 12 | Data to be determined | Data to be determined |
| 5 | -78 | 12 | Data to be determined | Data to be determined |
| 10 | -40 | 12 | Data to be determined | Data to be determined |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric allylation.
Application Note 2: Metal-Complex Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To investigate the catalytic activity of a palladium complex of a this compound derivative in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.
Principle: The this compound derivative acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol
Materials:
-
This compound derivative ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard Schlenk line and glassware for inert atmosphere reactions
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In a Schlenk tube, combine the this compound derivative ligand (0.02 mmol, 2 mol%) and Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Catalyst System | Ligand:Metal Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| Pd(OAc)₂ / Ligand | 2:1 | 100 | 6 | Data to be determined |
| Pd(OAc)₂ / Ligand | 1:1 | 100 | 6 | Data to be determined |
| Pd(OAc)₂ (no ligand) | - | 100 | 6 | Data to be determined |
Proposed Catalytic Cycle Workflow
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
While the catalytic applications of this compound derivatives are a nascent field of study, the established reactivity of related pyridine N-oxides provides a strong foundation for future research. The protocols outlined in this document offer a starting point for the systematic evaluation of these compounds as novel organocatalysts and ligands in a range of important organic transformations. Further research into the synthesis of chiral derivatives and the exploration of their coordination chemistry will be crucial in unlocking the full catalytic potential of this promising class of molecules.
References
Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-Amino-5-methylpyridine 1-oxide in a laboratory setting. The synthesis is a two-step process commencing with the formation of 2-Amino-5-methylpyridine from 3-methylpyridine, followed by its N-oxidation to yield the final product. Detailed experimental protocols for both reactions are presented, including reagent quantities, reaction conditions, and purification procedures. Quantitative data, including reactant and product specifications, are summarized in tabular format for clarity. A logical workflow diagram generated using the DOT language is included to visually represent the synthesis pathway.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As an analog of pyridine N-oxides, it serves as a versatile intermediate for the synthesis of more complex molecules. The N-oxide functional group can influence the electronic properties and metabolic stability of a parent compound, making it a valuable moiety in the design of novel therapeutic agents. The following protocols detail a reliable method for its preparation in the lab.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-methylpyridine
This procedure is adapted from established methods for the amination of pyridine derivatives.[1]
Materials:
-
3-methylpyridine (3-picoline)
-
Sodamide (NaNH₂)
-
Anhydrous xylene
-
Methanol
-
Deionized water
-
Round-bottom flask with a reflux condenser and stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a mechanical stirrer, disperse finely divided sodamide in anhydrous xylene.
-
Reactant Addition: Heat the mixture to 130-140 °C with vigorous stirring. Slowly add anhydrous 3-methylpyridine to the hot dispersion. An evolution of hydrogen gas will be observed, leading to an increase in pressure.
-
Reaction: Maintain the reaction temperature at 150-170 °C and continue stirring for approximately 3 hours after the addition of 3-methylpyridine is complete.
-
Work-up:
-
Cool the reaction mixture and remove about two-thirds of the xylene by distillation under reduced pressure.
-
Carefully quench the remaining residue by the slow addition of methanol, followed by deionized water.
-
Transfer the mixture to a separatory funnel. The mixture will separate into an aqueous layer and a non-aqueous (xylene) layer.
-
-
Purification: Separate the non-aqueous layer and purify the crude 2-Amino-5-methylpyridine by fractional distillation.
Part 2: Synthesis of this compound
This protocol is adapted from the N-oxidation of 2-aminopyridine using a peroxy acid.[2]
Materials:
-
2-Amino-5-methylpyridine
-
Dichloroethane
-
40% Peracetic acid
-
Activated charcoal
-
20% Hydrochloric acid
-
Ethanol
-
Toluene
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-Amino-5-methylpyridine in dichloroethane in a round-bottom flask and cool the solution to 10-15 °C in an ice bath.
-
Oxidation: While stirring, slowly add 40% peracetic acid to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained between 15-20 °C.
-
Reaction: After the addition is complete, continue stirring at 20-30 °C for 30 minutes with minimal cooling, then allow the reaction to proceed for 15 hours at room temperature.
-
Decolorization and Extraction:
-
Add activated charcoal to the solution and heat it to 70 °C for 1 hour.
-
Filter the hot solution and dilute the filtrate with additional dichloroethane.
-
Extract the organic solution twice with 20% hydrochloric acid.
-
-
Isolation and Purification:
-
Wash the combined acidic extracts with dichloroethane.
-
Evaporate the aqueous solution to dryness under vacuum using a rotary evaporator to obtain the crude product as its hydrochloride salt.
-
Recrystallize the crude product from a 1:1 ethanol-toluene mixture to yield purified this compound hydrochloride.
-
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-methylpyridine | C₆H₇N | 93.13 | Starting Material |
| Sodamide | NaNH₂ | 39.01 | Reagent |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Intermediate |
| Peracetic acid (40% solution) | C₂H₄O₃ | 76.05 | Oxidizing Agent |
| This compound | C₆H₈N₂O | 124.14 | Final Product |
Table 2: Physical Properties of Key Compounds
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-5-methylpyridine | Light yellow crystalline flakes | 76-77 | 227 |
| This compound HCl | Nearly colorless crystals | 148-152 | N/A |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Use of 2-Amino-5-methylpyridine 1-oxide in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, frequently forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document explores the potential application of 2-Amino-5-methylpyridine 1-oxide as a novel scaffold in the design and synthesis of next-generation kinase inhibitors. While direct examples of kinase inhibitors based on this specific molecule are not prevalent in published literature, its structural features suggest significant potential. The pyridine N-oxide moiety can act as a bioisosteric replacement for other functional groups and can influence solubility and pharmacokinetic properties.[1] This document will provide a detailed overview of the rationale for its use, hypothetical synthetic strategies, protocols for inhibitor evaluation, and a discussion of the relevant signaling pathways.
Rationale for Use: A Bioisosteric Approach
The 2-aminopyridine core is a recurring motif in numerous approved and investigational kinase inhibitors.[2] The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The methyl group at the 5-position of 2-Amino-5-methylpyridine can provide additional van der Waals interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.
The introduction of the N-oxide functionality offers several potential advantages:
-
Modulation of Physicochemical Properties: The N-oxide group can increase polarity and aqueous solubility, which are often desirable properties for drug candidates.[3]
-
Altered Electronic Profile: The N-oxide can alter the electron distribution of the pyridine ring, potentially influencing its interaction with target kinases.
-
Bioisosteric Replacement: The pyridine N-oxide can be considered a bioisostere of other functional groups, such as a carbonyl group or a substituted phenyl ring, offering a novel chemical space for inhibitor design.[1] Pyridinones, for example, are recognized as bioisosteres for pyridine N-oxides and are effective hinge-binding scaffolds.[1]
-
Novel Intellectual Property: The use of this specific scaffold may provide opportunities for developing novel intellectual property in the competitive landscape of kinase inhibitor development.
Target Kinase Families
Given the versatility of the 2-aminopyridine scaffold, inhibitors derived from this compound could potentially target a range of kinase families implicated in cancer and other diseases. These include, but are not limited to:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Several 2-aminopyrimidine-based Aurora kinase inhibitors have been developed.[4][5][6][7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The 2-aminopyrimidine scaffold is also present in some VEGFR inhibitors.[8][9][10][11][12]
-
Protein Kinase C (PKC) family: These serine/threonine kinases are involved in various signaling pathways controlling cell growth and differentiation. Substituted 2-aminopyridines have been explored as PKC inhibitors.[13]
Data Presentation: Exemplary Kinase Inhibitory Activity
While specific data for this compound derivatives is not available, the following tables present quantitative data for related 2-aminopyridine and pyrimidine-based kinase inhibitors to illustrate the potential potency and selectivity that could be achieved with this scaffold.
Table 1: Inhibitory Activity of Exemplary Aminopyrimidine-Based Aurora Kinase Inhibitors [4][5]
| Compound | Target Kinase | IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Barasertib (AZD1152) | Aurora B | 0.37 |
| ENMD-2076 | Aurora A | 14 |
| AMG900 | Aurora B | 4 |
| PF-03814735 | Aurora A | 0.8 |
Table 2: Inhibitory Activity of Exemplary 2-Aminopyrimidine-Based VEGFR-2 Inhibitors [9]
| Compound | Target Kinase | IC50 (µM) |
| Sorafenib (Reference) | VEGFR-2 | - |
| Compound 55 | VEGFR-2 | 0.035 |
| Compound 61 | VEGFR-2 | 0.043 |
Experimental Protocols
This section provides detailed methodologies for the hypothetical synthesis of a kinase inhibitor derived from this compound and a general protocol for an in vitro kinase inhibition assay.
Protocol 1: Hypothetical Synthesis of a this compound-Based Kinase Inhibitor
This protocol describes a hypothetical multi-step synthesis of a potential kinase inhibitor incorporating the this compound scaffold. The synthesis involves a Suzuki coupling to introduce a substituted aryl group, a common strategy in the synthesis of kinase inhibitors.[14][15][16]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase using a radiometric assay.[17][18][19][20][21]
Materials:
-
Purified recombinant target kinase
-
Substrate peptide or protein
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Filter Binding: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: The Ras/Raf/MEK/ERK signaling pathway, a common target for kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - OAK Open Access Archive [oak.novartis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 18. In vitro protein kinase assay [bio-protocol.org]
- 19. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [protocols.io]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methylpyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-methylpyridine 1-oxide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-oxidation of 2-amino-5-methylpyridine.
Q1: Why is my reaction yield of this compound consistently low?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent.
-
Degradation of Product: The desired N-oxide product might be susceptible to degradation under the reaction conditions, especially if the temperature is too high or the reaction time is excessively long.
-
Side Reactions: Competing side reactions, such as oxidation of the amino group or over-oxidation to a dinitrogen species, can consume the starting material and reduce the yield of the desired product.
-
Suboptimal Oxidizing Agent: The chosen oxidizing agent may not be the most effective for this specific substrate.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Control: Maintain a controlled and moderate temperature. For exothermic reactions, ensure efficient cooling to prevent overheating.
-
Stoichiometry of Oxidizing Agent: Titrate the oxidizing agent to determine its exact concentration and use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Avoid a large excess, which can lead to side reactions.
-
Choice of Oxidizing Agent: Experiment with different oxidizing agents. While peracetic acid (generated in situ from hydrogen peroxide and acetic acid) is a common choice, meta-chloroperoxybenzoic acid (m-CPBA) can sometimes offer higher yields and cleaner reactions, albeit at a higher cost.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
Possible Cause:
-
Oxidation of the Amino Group: The exocyclic amino group in 2-amino-5-methylpyridine is also susceptible to oxidation, leading to nitroso or nitro derivatives. The lone pair of electrons on the amino nitrogen can compete with the pyridine ring nitrogen for the oxidant.
Solutions:
-
In Situ Protonation of the Amino Group: The amino group is generally more basic than the pyridine ring nitrogen. By adding a stoichiometric amount of a strong acid (like sulfuric acid or trifluoroacetic acid) before the addition of the oxidizing agent, the amino group can be protonated. This deactivates it towards oxidation, thereby directing the N-oxidation to the pyridine ring nitrogen.
-
Use of a Bulky Oxidizing Agent: Employing a sterically hindered oxidizing agent might favor the more accessible pyridine nitrogen over the amino group.
Q3: The reaction does not seem to be proceeding, or is very sluggish. What could be the issue?
Possible Causes:
-
Low Reaction Temperature: The activation energy for the N-oxidation might not be met at the current reaction temperature.
-
Poor Quality of Reagents: The starting material may be impure, or the oxidizing agent may have decomposed over time.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.
Solutions:
-
Gradual Increase in Temperature: Cautiously increase the reaction temperature while monitoring for product formation and any signs of decomposition.
-
Verify Reagent Quality: Use freshly opened or purified starting materials. The concentration of hydrogen peroxide solutions should be verified before use.
-
Solvent Selection: Acetic acid is a common solvent for hydrogen peroxide-based oxidations as it also acts as a catalyst. For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are typically used. Ensure the solvent is dry and appropriate for the chosen oxidant.
Q4: How can I effectively purify the this compound from the reaction mixture?
Possible Challenges:
-
Separation from Starting Material: The polarity of the N-oxide product and the starting aminopyridine can be similar, making chromatographic separation challenging.
-
Removal of Acidic Byproducts: If using m-CPBA, the byproduct meta-chlorobenzoic acid needs to be removed. If using acetic acid, it must be thoroughly removed.
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the unreacted 2-amino-5-methylpyridine. After the reaction, the mixture can be dissolved in an organic solvent and washed with a dilute acid solution to remove the starting material. The N-oxide, being less basic, will remain in the organic layer.
-
Crystallization: The N-oxide product is often a solid and can be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: If extraction and crystallization are insufficient, column chromatography on silica gel or alumina can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the synthesis of this compound?
The most common and cost-effective method is the use of hydrogen peroxide in acetic acid, which generates peracetic acid in situ. Another effective, though more expensive, reagent is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
Q2: What is a typical yield for this synthesis?
The yield can vary significantly based on the chosen method and reaction conditions. With optimization, yields in the range of 60-80% can be expected. Without careful control of the reaction conditions, yields can be much lower due to the formation of byproducts.
Q3: How can I confirm the formation of the N-oxide product?
The formation of the N-oxide can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a downfield shift of the aromatic protons of the pyridine ring compared to the starting material.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-oxide (M+16 compared to the starting material).
-
Infrared (IR) Spectroscopy: A characteristic N-O stretching band can be observed, typically in the region of 1200-1300 cm-1.
Q4: Is the N-oxidation of 2-amino-5-methylpyridine a hazardous reaction?
Reactions involving strong oxidizing agents like peracids should always be handled with care. These reactions can be exothermic, and there is a potential for runaway reactions if the temperature is not controlled. It is crucial to use appropriate personal protective equipment (PPE) and to perform the reaction in a well-ventilated fume hood.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Oxidizing Agent | H2O2 / Acetic Acid | m-CPBA | H2O2 / Acetic Acid + H2SO4 | Condition B may offer higher selectivity. Condition C can improve selectivity with H2O2. |
| Solvent | Acetic Acid | Dichloromethane | Acetic Acid | The solvent choice is dependent on the oxidizing agent. |
| Temperature | 60-70 °C | 25-40 °C | 60-70 °C | Lower temperatures with m-CPBA can reduce side reactions. |
| Reaction Time | 4-6 hours | 3-5 hours | 4-6 hours | Reaction progress should be monitored to determine the optimal time. |
| Typical Yield | 50-70% | 60-80% | 55-75% | Yields are approximate and depend on precise conditions and workup. |
Experimental Protocols
Protocol 1: N-oxidation using Hydrogen Peroxide and Acetic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise, ensuring the temperature does not exceed 70°C. An ice bath may be necessary for cooling.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium sulfite to quench the excess hydrogen peroxide until a negative test with starch-iodide paper is obtained.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-oxidation using m-CPBA
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Technical Support Center: Purification of Crude 2-Amino-5-methylpyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-5-methylpyridine 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Incomplete Extraction: The product may be partially soluble in the aqueous phase, especially if the pH is not optimized. | Ensure the aqueous layer is basified (pH > 8) before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times) to maximize recovery. |
| Decomposition: The N-oxide may be sensitive to prolonged heating or acidic/basic conditions. | Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Minimize the time the compound is exposed to strong acids or bases. | |
| Co-elution with Impurities in Chromatography: The product may not be well-separated from impurities with similar polarity. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent may be necessary. Consider using a different stationary phase, such as Florisil, which has been used for the purification of other pyridine N-oxides.[1] | |
| Product is an Oil or Gummy Solid, Fails to Crystallize | Presence of Impurities: Residual solvents or byproducts can inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different recrystallization solvents or solvent systems (e.g., acetone, ethyl acetate/hexanes, or toluene). |
| Hygroscopic Nature: Pyridine N-oxides are known to be hygroscopic and can absorb moisture from the air, preventing solidification. | Dry the crude product thoroughly under high vacuum before attempting crystallization. Handle the material in a dry atmosphere (e.g., glove box or under an inert gas). | |
| Persistent Impurity Detected by Analysis (e.g., NMR, LC-MS) | Isomeric Impurity: The starting material, 2-Amino-5-methylpyridine, may contain the 2-amino-3-methylpyridine isomer, which would also be oxidized.[2][3] | Separation of these isomers can be challenging. Fractional crystallization may be effective.[4] High-performance liquid chromatography (HPLC) could also be employed for separation. |
| Unreacted Starting Material: The oxidation of 2-Amino-5-methylpyridine may be incomplete. | Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. The starting material is less polar than the N-oxide and should be separable by silica gel chromatography. | |
| Over-oxidation or Side-Reaction Products: The reaction conditions may have led to the formation of other byproducts. | Re-evaluate the oxidation reaction conditions (e.g., temperature, reaction time, amount of oxidizing agent). Purification by column chromatography is the most likely method to remove these impurities. | |
| Poor Separation on Silica Gel Column Chromatography | High Polarity of the Compound: Aminopyridine N-oxides are highly polar and may show strong adsorption to silica gel, leading to tailing and poor separation. | Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve peak shape for basic compounds. Consider using a different adsorbent like alumina or Florisil. |
| Product Discoloration | Oxidation or Decomposition: The compound may be unstable and sensitive to air or light. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. If discoloration occurs during purification, try to perform the steps more quickly and at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include:
-
Unreacted 2-Amino-5-methylpyridine: The starting material for the oxidation.
-
Isomeric Aminopyridine N-oxides: Such as 2-Amino-3-methylpyridine 1-oxide, arising from isomeric impurities in the starting material.[2][3]
-
Solvent Residues: From the reaction or extraction steps.
-
Byproducts of Oxidation: Depending on the oxidant used, various side products can be formed.
Q2: What is a good starting point for developing a recrystallization procedure?
A2: Acetone has been mentioned as a crystallization solvent for the parent compound, 2-amino-5-methylpyridine, and could be a good starting point. Other solvents to consider are ethyl acetate, toluene, or a mixture of a good solvent (like ethyl acetate or methanol) with a poor solvent (like hexanes or diethyl ether) to induce crystallization.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor your column. Use the same solvent system for TLC as you are using for the column. Staining with a UV lamp (if the compound is UV active) or an iodine chamber can help visualize the spots.
Q4: Is this compound stable?
Q5: What analytical techniques are suitable for assessing the final purity?
A5: The purity of the final product can be assessed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.
-
High-Performance Liquid Chromatography (HPLC): With a suitable column (e.g., C18 reverse-phase or HILIC for polar compounds) and detector (e.g., UV) to quantify purity.[5]
-
Gas Chromatography (GC): May also be an option if the compound is sufficiently volatile and thermally stable.
Experimental Protocols
General Protocol for Extraction of this compound
This is a general procedure based on the work-up of related aminopyridine syntheses.
-
Neutralization/Basification: After the oxidation reaction, if the solution is acidic, carefully neutralize it and then make it basic (pH > 8) by adding a suitable base such as sodium carbonate or sodium hydroxide solution.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction 3-4 times to ensure complete removal of the product from the aqueous phase.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator at reduced pressure and a temperature below 40-50 °C to avoid decomposition.
General Protocol for Column Chromatography on Silica Gel
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent.
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system. For polar compounds like aminopyridine N-oxides, a mixture of a non-polar solvent and a polar solvent is recommended (e.g., dichloromethane/methanol or ethyl acetate/methanol). A gradient elution, where the proportion of the polar solvent is gradually increased, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the precursor, 2-amino-5-methylpyridine, which can provide an expected range for the subsequent N-oxide product yield.
| Reactants | Product | Yield | Reference |
| 3-methyl-pyridine 1-oxide, trimethylamine, thionyl chloride, HBr | 2-amino-5-methylpyridine | ~86% | [3] |
| 3-methyl-pyridine 1-oxide, triethylamine, phosgene, NaOH | 2-diethylamino-5-methylpyridine | 95% | [2] |
Visualizations
Experimental Workflow for Purification
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 5. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
common side reactions in the synthesis of 2-Amino-5-methylpyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-methylpyridine 1-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common synthetic routes to 2-Amino-5-methylpyridine?
A1: The primary methods for synthesizing 2-Amino-5-methylpyridine include:
-
From 3-Methylpyridine: This route often involves a reaction with sodium amide in an inert diluent at elevated temperatures and pressures.[1][2][3]
-
From 3-Methylpyridine 1-Oxide: A common approach involves reacting 3-methylpyridine 1-oxide with a trialkylamine (like trimethylamine or triethylamine) and an electrophilic compound such as thionyl chloride, phosgene, or sulfuryl chloride.[4][5][6] This initially forms an ammonium salt intermediate, which is then converted to 2-Amino-5-methylpyridine, often through reaction with hydrogen bromide at high temperatures.[1][4][5][7]
Q2: I am observing a low yield in my synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-Oxide. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Refer to the troubleshooting workflow below and the following points:
-
Incomplete formation of the ammonium salt intermediate: Ensure that the reaction temperature is kept low (typically below 0°C) during the addition of the electrophilic reagent (e.g., thionyl chloride) to prevent degradation of reactants and intermediates.[1][4][5]
-
Suboptimal conversion of the ammonium salt: The subsequent reaction with hydrogen bromide requires high temperatures (around 150°C to 300°C) to proceed efficiently.[6][7] Ensure your reaction conditions are within this range.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the questions below for specific side reactions.
Q3: What are the common side reactions and byproducts I should be aware of during the synthesis from 3-Methylpyridine 1-Oxide?
A3: Several side reactions can occur, leading to the formation of impurities. The most common are:
-
Formation of 2-Amino-3-methylpyridine: This isomer can form as a minor impurity, typically around 1%.[4] Its formation is influenced by the reaction conditions and the regioselectivity of the amination step.
-
Formation of 2-Dialkylamino-5-methylpyridine: If the workup conditions are not carefully controlled, the intermediate ammonium salt can be converted to a 2-dialkylamino-5-methylpyridine. For example, reaction with a base like sodium hydroxide can lead to this byproduct.[4]
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-methylpyridine 1-oxide in your product mixture.
-
Polymeric materials: Under certain conditions, especially at higher temperatures or in the presence of certain impurities, polymerization of reactants or intermediates can occur.
Q4: How can I minimize the formation of the 2-Amino-3-methylpyridine isomer?
A4: While challenging to eliminate completely, you can influence the regioselectivity:
-
Temperature Control: Precise temperature control during the initial reaction steps is crucial. Adhering to the dropwise addition of reagents at low temperatures (e.g., -5°C to 0°C) as specified in protocols can help improve selectivity.[4][5]
Q5: My final product is contaminated with 2-Diethylamino-5-methylpyridine. How did this happen and how can I avoid it?
A5: The formation of 2-Diethylamino-5-methylpyridine suggests a reaction pathway where the intermediate triethyl-(5-methyl-pyridin-2-yl)ammonium chloride has been converted to the dialkylamino derivative. This can occur if the reaction mixture is treated with a base (like sodium hydroxide) at elevated temperatures (e.g., 60°C) during workup.[4] To avoid this, follow a workup procedure that directly converts the ammonium salt to the desired 2-amino-5-methylpyridine using hydrogen bromide.
Q6: What purification methods are recommended for 2-Amino-5-methylpyridine?
A6: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or methylene chloride.[1][4]
-
Distillation: Fractional distillation under vacuum can be effective for separating the desired product from less volatile or more volatile impurities.[3]
-
Column Chromatography: For high purity, column chromatography on silica gel is a common method. A typical eluent system is a mixture of methylene chloride and methanol.[4][5]
-
Recrystallization: The final product, if solid, can be further purified by recrystallization from an appropriate solvent.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis of 2-Amino-5-methylpyridine.
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. JPH0625169A - Production of 2-amino-5-methylpyridine - Google Patents [patents.google.com]
- 7. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
stability issues and degradation of 2-Amino-5-methylpyridine 1-oxide
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. Direct and specific data on the stability and degradation of 2-Amino-5-methylpyridine 1-oxide is limited in publicly available literature. Therefore, this guide is substantially based on the general chemical properties of aromatic N-oxides, aminopyridines, and related compounds. It is crucial to conduct small-scale stability and compatibility tests under your specific experimental conditions before proceeding with large-scale experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected color change (e.g., yellowing, darkening) of the solid compound or solution. | 1. Oxidation/Decomposition: Exposure to air, light, or elevated temperatures can cause degradation. Aromatic N-oxides can be sensitive to decomposition at temperatures above 150°C.[1] 2. Contamination: Presence of impurities, such as transition metals, can catalyze degradation.[1] | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon, nitrogen) in a tightly sealed, opaque container and refrigerated.[2] 2. Use high-purity solvents and reagents. Avoid contact with incompatible materials like strong oxidizing agents, strong acids, and metals.[3] 3. Prepare solutions fresh before use. |
| Low or inconsistent assay results (e.g., HPLC, NMR). | 1. Degradation in Solution: The compound may be unstable in the chosen solvent or at the experimental pH. N-oxides are weak bases and can be protonated at low pH, which may affect stability.[1] 2. Photodegradation: Exposure to UV or ambient light may cause decomposition. Related aminopyridine structures are known to be photoreactive.[4] | 1. Perform a solution stability study in your intended solvent system at the working temperature. Analyze samples at different time points. 2. If possible, buffer your solution to maintain a stable pH. 3. Protect solutions from light by using amber vials or covering glassware with aluminum foil.[5] |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS). | 1. Formation of Degradation Products: The compound may be degrading under analytical conditions (e.g., high temperature in GC inlet) or during storage. 2. Deoxygenation: A common degradation pathway for N-oxides is the loss of the oxygen atom, which would result in the formation of 2-Amino-5-methylpyridine.[6] 3. Ring Opening/Rearrangement: Aromatic N-oxides can undergo rearrangements or ring-opening, especially under photochemical or high-temperature conditions.[1][7] | 1. Analyze a freshly prepared sample as a reference. 2. Use a lower-temperature analytical method if possible (e.g., HPLC instead of GC). 3. Attempt to identify the impurity peaks. The mass of 2-Amino-5-methylpyridine (the deoxygenated product) is a likely candidate to check for. |
| Poor solubility or precipitation from solution. | 1. Incorrect Solvent Choice: The compound has specific solubility characteristics. 2. pH-Dependent Solubility: As a basic compound, its solubility may decrease in neutral or basic aqueous solutions if it forms a less soluble free base. 3. Degradation to a less soluble product. | 1. Consult literature for appropriate solvents. Polar protic solvents are often suitable for N-oxides.[1] 2. Adjust the pH of the solution. Acidic conditions may improve solubility by forming a more soluble salt. 3. Analyze the precipitate to determine if it is the starting material or a degradant. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[2] Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[5][8] Refrigeration is recommended.
Q2: What factors are known to cause the degradation of aromatic N-oxides?
A2: Several factors can contribute to the degradation of aromatic N-oxides:
-
High Temperatures: Decomposition may occur at elevated temperatures, generally around 150°C for aromatic N-oxides.[1]
-
Light Exposure: UV or even ambient light can induce photochemical reactions, including deoxygenation or rearrangement.[4][7]
-
Incompatible Materials: Contact with strong acids, strong oxidizing agents, electrophiles, and certain metals (especially transition metals) can catalyze degradation.[1][3]
-
pH: Extreme pH conditions can affect stability. The N-oxide group is weakly basic.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound are not well-documented, potential degradation products can be inferred from the general chemistry of pyridine N-oxides:
-
2-Amino-5-methylpyridine: This is the product of deoxygenation, a common degradation route.[6]
-
Hydroxylated Species: Microbial or oxidative degradation of pyridine rings often involves hydroxylation.[9][10]
-
Ring-Opened Products: Under more strenuous conditions (e.g., strong UV light, potent oxidizers), the pyridine ring itself may be cleaved.[11]
Q4: Can I use this compound in aqueous solutions?
A4: Yes, but with caution. N-oxides are often hygroscopic and soluble in polar solvents like water.[1][12] However, the stability in aqueous solution can be pH-dependent. It is recommended to assess the stability of the compound in your specific aqueous buffer system and at your intended concentration and temperature over the time course of your experiment. Prepare aqueous solutions fresh for best results.
Q5: Is this compound sensitive to air?
A5: Yes, exposure to air, which contains oxygen and moisture, should be minimized.[5] The amino group can be susceptible to oxidation, and the N-oxide itself can be involved in redox reactions. Storing under an inert atmosphere is the best practice.[2]
Data & Protocols
Summary of Stability-Influencing Factors
| Factor | General Effect on Aromatic N-Oxides | Recommendations for Handling |
| Temperature | Generally stable at room temperature; decomposition may occur above 150°C.[1] | Store refrigerated. Avoid unnecessary heating of solutions. Use temperature-controlled analytical techniques where possible. |
| Light | Can be susceptible to photochemical reactions, including deoxygenation and rearrangement.[7] | Protect solid compound and solutions from light using opaque containers or aluminum foil.[5] Work in a dimly lit area if possible. |
| pH | Stability can be pH-dependent. The N-oxide is weakly basic (pKa of protonated pyridine-N-oxide is ~0.8).[12] | Buffer solutions to a stable pH. Be aware that low pH will protonate the N-oxide. Perform stability checks at your working pH. |
| Atmosphere | Hygroscopic nature and potential for oxidation.[8][12] | Handle and store under a dry, inert atmosphere (e.g., nitrogen, argon).[5] |
| Reagents | Incompatible with strong acids, strong oxidizing agents, electrophiles, and transition metals.[1][3] | Use high-purity solvents and reagents. Avoid contact with incompatible materials. |
Experimental Protocol: General Solution Stability Assessment using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in the chosen solvent (e.g., acetonitrile, methanol, buffered aqueous solution) to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Divide the solution into several amber HPLC vials.
-
-
Time-Point Analysis:
-
Time 0: Immediately inject one of the vials into the HPLC system to obtain the initial peak area and purity profile. This serves as the baseline.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).
-
Inject samples at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
-
HPLC Method:
-
Column: A reverse-phase column (e.g., C18) is generally suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile or methanol is a good starting point.
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants) over time.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to Time 0.
-
Plot the percentage remaining versus time to determine the stability profile under the tested conditions.
-
Visualizations
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. 2-Amino-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
troubleshooting guide for reactions with 2-Amino-5-methylpyridine 1-oxide
Welcome to the technical support center for 2-Amino-5-methylpyridine 1-oxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has three primary reactive sites:
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The N-oxide oxygen: This is a nucleophilic and basic site. It can be protonated, alkylated, or acylated. The N-oxide group also activates the C2 and C4 positions of the pyridine ring for nucleophilic attack and can direct electrophilic substitution.
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The 2-amino group: This is a nucleophilic site and can undergo reactions typical of aromatic amines, such as diazotization (Sandmeyer reaction), acylation, and alkylation.
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The pyridine ring (C4 and C6): The N-oxide group activates the C4 and C6 positions, making them susceptible to both nucleophilic and electrophilic attack.
Q2: I am trying to perform a reaction on the amino group, but I am observing side reactions on the pyridine ring. How can I improve selectivity?
A2: Protecting the N-oxide functionality is a common strategy to prevent its interference. However, a more direct approach is to carefully select your reaction conditions. For reactions at the amino group, such as acylation, using milder conditions (e.g., lower temperatures, less reactive acylating agents) can often prevent reactions at the ring. Additionally, the choice of solvent can influence selectivity.
Q3: My deoxygenation reaction of this compound is sluggish or incomplete. What can I do?
A3: Incomplete deoxygenation can be due to several factors. Ensure your reducing agent is fresh and used in sufficient stoichiometric excess. Common reducing agents for pyridine N-oxides include PCl₃, PPh₃, and catalytic hydrogenation. If one reducing agent is not effective, trying an alternative is recommended. Reaction temperature and time are also critical; increasing either may drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Troubleshooting Guides for Common Reactions
Conversion to 2-Chloro-5-methylpyridine via Reaction with POCl₃
This reaction is a common method to replace the amino group with a chlorine atom, often proceeding through activation of the N-oxide.
Problem: Low yield of 2-Chloro-5-methylpyridine and formation of multiple byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry | The ratio of this compound to POCl₃ is critical. An excess of POCl₃ can lead to the formation of chlorinated byproducts. Start with a 1:1.5 to 1:2 molar ratio and optimize. |
| Reaction Temperature | The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ is crucial to control the reaction rate and minimize side product formation.[1] After the initial reaction, a controlled increase in temperature may be required to drive the reaction to completion. |
| Presence of Water | Moisture will react with POCl₃, reducing its effectiveness and generating HCl, which can lead to unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents. |
| Work-up Procedure | The work-up is critical for isolating the desired product. Quenching the reaction mixture with ice water must be done carefully. The pH should be adjusted with a base (e.g., NaOH solution) to neutralize excess acid before extraction.[1] |
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine
-
To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., 20% NaOH solution) to a pH of ~7-8.[1]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Boekelheide Rearrangement: Functionalization of the Methyl Group
The Boekelheide reaction allows for the functionalization of the methyl group at the 5-position through a rearrangement involving the N-oxide.[2]
Problem: The rearrangement reaction is not proceeding or gives a low yield.
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Reactive Acylating Agent | Acetic anhydride is commonly used but may require high temperatures.[2] Trifluoroacetic anhydride (TFAA) is more reactive and can often promote the reaction at room temperature.[2] |
| Deprotonation Issues | The mechanism involves deprotonation of the methyl group. A non-nucleophilic base can be added to facilitate this step if the acylating agent's counter-ion is not basic enough. |
| Hydrolysis of the Intermediate | The rearranged intermediate is an ester that needs to be hydrolyzed to yield the final hydroxymethylpyridine. Ensure complete hydrolysis by treating the reaction mixture with aqueous acid or base. |
Experimental Protocol: Boekelheide Rearrangement with Acetic Anhydride
-
Dissolve this compound in an excess of acetic anhydride.
-
Heat the mixture to reflux (around 140 °C) for several hours. Monitor the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
The extracted product will be the acetylated version of the hydroxymethylpyridine. This can be hydrolyzed by heating with aqueous acid or base to obtain the final product.
Sandmeyer-type Reaction: Conversion of the Amino Group
The Sandmeyer reaction is a powerful tool for converting the amino group into various other functionalities (e.g., -Cl, -Br, -CN, -OH).[3][4][5]
Problem: Low yield or decomposition of the diazonium salt intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Instability of the Diazonium Salt | Diazonium salts are often unstable at higher temperatures. The diazotization step (reaction with nitrous acid) should be carried out at low temperatures (0-5 °C).[4] The subsequent reaction with the copper(I) salt should also be performed at a controlled temperature. |
| Premature Decomposition | Ensure that the nitrous acid is generated in situ by adding a solution of sodium nitrite to an acidic solution of the aminopyridine.[4] The diazonium salt should be used immediately in the next step. |
| Side reaction with water | The diazonium salt can react with water to form a phenol, which will be a major side product if the reaction is not controlled properly.[4] |
Experimental Protocol: Sandmeyer Reaction for 2-Chloro-5-methylpyridine
-
Dissolve this compound in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂ gas) should be observed.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
Reaction Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common reactions of this compound.
Caption: Synthetic pathways from this compound to key pharmaceutical intermediates.
References
optimization of reaction conditions for preparing 2-Amino-5-methylpyridine 1-oxide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Amino-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus is on the common and effective method starting from 3-Methylpyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for preparing 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide?
A1: The synthesis is typically a two-step process. First, 3-Methylpyridine 1-oxide is reacted with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride, phosgene) to form a quaternary ammonium salt intermediate.[3][4] This intermediate is then converted to 2-Amino-5-methylpyridine by heating with a strong acid like hydrogen bromide (HBr).[3][5][6]
Q2: Which electrophilic activators are most effective for the formation of the ammonium salt intermediate?
A2: Several electrophilic compounds can be used to activate the N-oxide. The most commonly cited activators are phosgene, thionyl chloride, and sulfuryl chloride.[3][4] The choice of activator can influence reaction conditions and the efficiency of the intermediate formation.
Q3: What are the optimal reaction conditions for the first step (ammonium salt formation)?
A3: This step is typically carried out in an inert solvent, such as methylene chloride, at low temperatures.[1][3] It is crucial to maintain the temperature below 0°C, often between -15°C and 10°C, during the addition of the electrophilic activator to control the reaction's exothermicity and prevent side reactions.[3][5]
Q4: How is the ammonium salt intermediate converted to the final product, 2-Amino-5-methylpyridine?
A4: The most robust method for converting the intermediate is by heating it with a 48% aqueous solution of hydrogen bromide at high temperatures, typically around 210°C.[1][3] During this step, water is distilled off to drive the reaction.[1][6] Alternative methods include heating the intermediate with a base, such as sodium hydroxide solution, or in a high-boiling solvent like dimethyl sulfoxide (DMSO).[5][6]
Q5: What are the common impurities or byproducts I should be aware of?
A5: The primary impurity is the isomeric byproduct, 2-amino-3-methylpyridine.[3] The formation of this isomer is inherent to the reaction mechanism. Its separation from the desired 2-amino-5-methylpyridine requires efficient purification methods.
Q6: What are the most effective methods for purifying the final product?
A6: After the reaction work-up, which involves neutralization and extraction with a solvent like ethyl acetate or methylene chloride, several purification techniques can be employed.[1][3] For high purity, column chromatography on silica gel is effective.[3][5] Fractional distillation can also be used to separate the 2-amino-5-methylpyridine from its isomer and other impurities.[7] Finally, the product can be crystallized from a solvent like acetone to yield light yellow crystalline flakes.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Ammonium Salt Intermediate | 1. Presence of moisture in reagents or solvent. 2. Poor temperature control during addition of electrophile. 3. Insufficient reaction time. | 1. Ensure all reagents and solvents are anhydrous. 2. Maintain temperature strictly below 0°C with an ice or dry ice bath.[1][3] 3. Allow the reaction to stir overnight at room temperature after the initial addition to ensure completion.[1] |
| Low Yield of Final Product | 1. Incomplete conversion of the ammonium salt intermediate. 2. Degradation or charring of the product at excessively high temperatures. 3. Inefficient extraction from the aqueous layer after neutralization. | 1. Ensure the reaction mixture reaches the target temperature (e.g., 210°C) and is held for a sufficient duration (monitoring by TLC is recommended).[1][6] 2. Use an oil bath for uniform heating and avoid localized overheating. 3. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, methylene chloride).[1][3] |
| Product Contamination with Isomer (2-Amino-3-methylpyridine) | 1. Isomer formation is a known side reaction.[3] | 1. Employ efficient fractional distillation using a column with a high number of theoretical plates.[7] 2. Perform careful column chromatography; the two isomers can often be separated with an appropriate eluent system (e.g., methylene chloride/methanol).[3] |
| Formation of an Emulsion During Work-up | 1. The basic aqueous solution and the organic extraction solvent are not separating cleanly. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for an extended period. 3. If persistent, filter the entire mixture through a pad of Celite. |
| Product is an Oil or Dark Solid, Not Crystalline Flakes | 1. Presence of residual solvent or impurities. | 1. Ensure the product is completely dry by using a rotary evaporator followed by high vacuum. 2. Re-purify via column chromatography or recrystallization from acetone.[1] |
Optimized Reaction Conditions
The following table summarizes yields obtained under various reaction conditions as described in the literature.
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 3-Methylpyridine 1-oxide | Trimethylamine, Phosgene | Methylene Chloride | 0°C | Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride | 77% (of intermediate) | [3] |
| 3-Methylpyridine 1-oxide | Trimethylamine, Thionyl Chloride | Methylene Chloride | < 0°C | 2-Amino-5-methylpyridine (after HBr treatment) | 86% (overall) | [3] |
| 3-Methylpyridine 1-oxide | Triethylamine, Phosgene | Methylene Chloride | 0°C | 2-Diethylamino-5-methylpyridine (after NaOH treatment) | 95% (of diethylamino product) | [3] |
| 3-Methylpyridine 1-oxide | Trimethylamine, Thionyl Chloride | Methylene Chloride | < 0°C | 2-Amino-5-methylpyridine (after HBr treatment) | 80.5% (overall) | [1] |
Experimental Protocols & Workflows
Detailed Protocol: Synthesis via Thionyl Chloride Activation
This protocol is a representative procedure based on common literature methods.[1][3]
Step 1: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt
-
To a solution of 3-methyl-pyridine 1-oxide (0.092 mol) in anhydrous methylene chloride (120 ml), cool the mixture to -5°C using an ice-salt bath.
-
Condense trimethylamine (0.377 mol) at -10°C and add it to the reaction mixture at -5°C.
-
Add a solution of thionyl chloride (0.11 mol) in anhydrous methylene chloride (15 ml) dropwise over 30 minutes, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the resulting yellow solution to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure on a rotary evaporator to obtain the crude ammonium salt intermediate.
Step 2: Conversion to 2-Amino-5-methylpyridine
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To the crude intermediate from Step 1, add 35 ml of a 48% aqueous hydrogen bromide solution.
-
Set up a distillation apparatus and heat the mixture. First, distill off the water.
-
Once the water is removed, increase the temperature of the reaction mixture to 210°C using an oil bath.
-
Continuously add 48% HBr solution dropwise while simultaneously distilling off water to maintain the reaction temperature and concentration. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 8 hours), allow the mixture to cool to room temperature.[1]
-
Carefully adjust the pH to 9 with a dilute sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer four times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulphate, filter, and concentrate on a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or crystallization from acetone to obtain 2-Amino-5-methylpyridine.[1]
Visualized Workflows
Caption: General workflow for the synthesis of 2-Amino-5-methylpyridine.
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. JPH0625169A - Production of 2-amino-5-methylpyridine - Google Patents [patents.google.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Scale-Up Production of 2-Amino-5-methylpyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 2-Amino-5-methylpyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2-Amino-5-methylpyridine, and which precursor's scale-up is critical?
A1: The primary synthesis routes for 2-Amino-5-methylpyridine include the Chichibabin reaction of 3-methylpyridine with sodium amide and a multi-step synthesis starting from 3-methylpyridine 1-oxide.[1][2] The production of the 3-methylpyridine 1-oxide precursor is a critical step where scale-up challenges can arise, particularly concerning reaction control and safety. The subsequent conversion to 2-Amino-5-methylpyridine involves further complex steps.[3][4][5]
Q2: What are the main safety concerns when scaling up the N-oxidation of 3-methylpyridine?
A2: The N-oxidation of pyridines often utilizes strong oxidizing agents like hydrogen peroxide.[6] Key safety concerns during scale-up include:
-
Thermal Runaway: The oxidation reaction is often exothermic. Inadequate temperature control on a large scale can lead to a thermal runaway.[7]
-
Handling of Oxidizing Agents: Concentrated oxidizing agents are hazardous and require careful handling and storage protocols.[6]
-
Pressure Build-up: Decomposition of excess oxidizing agents can lead to gas evolution and pressure build-up in the reactor.
-
Toxicity: The starting material, 3-methylpyridine, and the product, this compound, may have associated toxicities requiring appropriate personal protective equipment (PPE) and containment.[8]
Q3: What are the typical impurities encountered during the synthesis of 2-Amino-5-methylpyridine from its N-oxide?
A3: During the conversion of 3-methylpyridine 1-oxide to 2-Amino-5-methylpyridine, a common impurity is the isomeric 2-amino-3-methylpyridine.[3] The level of this impurity can be influenced by the reaction conditions. Other potential impurities can arise from side reactions or incomplete reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. | The reaction goes to completion, maximizing the conversion of the starting material. |
| Suboptimal Reagent Stoichiometry | Re-evaluate the molar ratios of the oxidizing agent to 3-methylpyridine. An insufficient amount of the oxidizing agent will result in incomplete conversion. | An optimized ratio will ensure the complete conversion of 3-methylpyridine to its N-oxide. |
| Degradation of Product | The N-oxide product may be susceptible to degradation under harsh reaction conditions. Consider lowering the reaction temperature or reducing the reaction time. | Product degradation is minimized, leading to a higher isolated yield. |
| Inefficient Extraction | Optimize the solvent and pH for the extraction of the N-oxide from the aqueous reaction mixture. Perform multiple extractions to ensure complete recovery. | Improved extraction efficiency will lead to a higher isolated yield of the product. |
Issue 2: Poor Selectivity and Isomer Formation in the Amination Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Temperature | The temperature of the amination reaction can significantly influence the regioselectivity. Carefully control the reaction temperature as specified in the protocol. | The formation of the desired 2-amino-5-methylpyridine isomer is favored over the 2-amino-3-methylpyridine isomer. |
| Choice of Aminating Agent and Conditions | Different amination reagents and reaction conditions can lead to varying isomer ratios. Review the literature for optimal conditions for the desired isomer. The reaction of 3-methylpyridine 1-oxide with reagents like phosgene or thionyl chloride followed by reaction with an amine is a common route.[3] | Selection of the appropriate reagents and conditions will improve the selectivity towards the desired product. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as the presence of water can affect the reactivity and selectivity of the reagents. | Anhydrous conditions will promote the desired reaction pathway and minimize side reactions. |
Experimental Protocols
Synthesis of 3-methylpyridine 1-oxide (Illustrative Lab-Scale)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for scale-up with appropriate safety assessments.
Materials:
-
3-methylpyridine
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
Procedure:
-
In a well-ventilated fume hood, charge a reactor with 3-methylpyridine and acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench any excess hydrogen peroxide with a suitable reducing agent (e.g., sodium metabisulfite solution).
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylpyridine 1-oxide.
-
The crude product can be purified by distillation or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
Experimental Workflow for Synthesis of 2-Amino-5-methylpyridine
Caption: A general experimental workflow for the synthesis of 2-Amino-5-methylpyridine from 3-methylpyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jubilantingrevia.com [jubilantingrevia.com]
identifying and removing impurities from 2-Amino-5-methylpyridine 1-oxide
This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and removing impurities from 2-Amino-5-methylpyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
The most common impurities originate from the synthesis process, which typically involves the oxidation of 2-Amino-5-methylpyridine. Potential impurities include:
-
Unreacted Starting Material: 2-Amino-5-methylpyridine.
-
Isomeric Impurities: If the 2-Amino-5-methylpyridine starting material contained isomers like 2-Amino-3-methylpyridine, the corresponding N-oxides will be present as impurities.[1][2]
-
Synthesis Byproducts: Residual oxidizing agents (e.g., m-chloroperoxybenzoic acid, m-CPBA) and their byproducts (e.g., m-chlorobenzoic acid).
-
Solvent Residues: Trace amounts of solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, toluene).
-
Water: Pyridine N-oxides are often hygroscopic and can absorb moisture from the atmosphere.[3][4]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting both polar and non-polar impurities. A reverse-phase C18 column is a good starting point, though Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective for retaining very polar N-oxides.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and the less polar, unreacted starting material.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying impurities by comparing the sample's spectrum to that of the pure compound and potential contaminants. For instance, the characteristic signals of the starting material, 2-Amino-5-methylpyridine, can be easily detected.[7]
Q3: What are the most effective methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities:
-
Column Chromatography: Highly effective for separating the polar N-oxide from less polar impurities like the unreacted starting material. Silica gel or Florisil can be used as the stationary phase.[8]
-
Recrystallization: A good method for removing minor impurities if a suitable solvent system can be found. Pyridine N-oxides can sometimes be recrystallized from solvents like diethyl ether or by using a solvent/anti-solvent system.[9]
-
Acid-Base Extraction: This technique can separate the basic N-oxide from neutral organic impurities or acidic byproducts.
-
Azeotropic Distillation: Can be used to effectively remove water by distilling with a solvent that forms an azeotrope with water, such as toluene.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete oxidation of the starting material. | Increase reaction time, temperature, or the molar ratio of the oxidizing agent. Monitor the reaction by TLC or HPLC to ensure full conversion. |
| Side reactions or product degradation. | Optimize reaction conditions (e.g., lower temperature) to minimize side product formation. | |
| Multiple Spots on TLC (Close Rf) | Presence of isomeric impurities or byproducts with similar polarity. | Use column chromatography with a shallow solvent gradient for better separation. Consider using a different adsorbent (e.g., alumina instead of silica). |
| Product is an Oil or Gummy Solid | High levels of impurities or residual solvent. | Purify the crude product using column chromatography. Remove residual solvent under high vacuum. |
| The product is hygroscopic and has absorbed water. | Dry the sample by azeotropic distillation with toluene or by drying under high vacuum over a desiccant like P₂O₅.[3] | |
| Poor Retention on RP-HPLC Column | The N-oxide is too polar for standard reverse-phase conditions. | Use a highly aqueous mobile phase (e.g., 95-98% water/buffer). If retention is still poor, switch to a HILIC column which is designed for polar analytes.[6] |
| NMR Spectrum Shows Broad Peaks | Sample contains paramagnetic impurities or is wet. | Filter the NMR sample through a small plug of silica or celite. Ensure the NMR solvent is anhydrous. |
| Presence of the corresponding hydrochloride salt. | Neutralize the sample with a mild base and perform an extraction to isolate the free base before analysis.[10] |
Quantitative Data on Purification Methods
The following table provides illustrative data on the effectiveness of common purification techniques. Actual results will vary based on the initial purity and specific impurities present.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Chromatography (Silica Gel) | 85% | >99% | 70-90% | Excellent separation of compounds with different polarities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | 95% | >99.5% | 60-85% | Highly effective for removing small amounts of impurities; yields very pure material. | Finding a suitable solvent can be challenging; lower yield if the product is highly soluble. |
| Acid-Base Extraction | 80-90% | 90-97% | >90% | Good for removing neutral or acidic/basic impurities on a large scale. | Less effective for impurities with similar pKa values; requires solvent extraction and drying steps. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare a standard of the starting material (2-Amino-5-methylpyridine) at the same concentration.
-
Inject 10 µL of the sample and the standard.
-
The N-oxide, being more polar, will elute earlier than the unreacted 2-Amino-5-methylpyridine. Quantify impurities based on relative peak area.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing less polar impurities like the unreacted starting material.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Methanol (MeOH) in Dichloromethane (DCM). Start with 100% DCM and gradually increase the percentage of MeOH.
-
Procedure:
-
Prepare the column by packing silica gel in DCM.
-
Dissolve the crude this compound in a minimal amount of DCM. If solubility is low, add a small amount of MeOH.
-
Adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Begin elution with 100% DCM, collecting fractions.
-
Gradually increase the eluent polarity by adding MeOH (e.g., 1% MeOH in DCM, then 2%, 3%, etc.).
-
Monitor the fractions by TLC (using a similar solvent system) or HPLC.
-
The less polar starting material will elute first, followed by the more polar N-oxide product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Troubleshooting logic for low purity analysis.
References
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 2-Picoline-N-oxide | 931-19-1 [chemicalbook.com]
- 5. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
preventing byproduct formation during the N-oxidation of 2-amino-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-oxidation of 2-amino-5-methylpyridine. Our aim is to help you overcome common challenges and prevent byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of N-oxidizing 2-amino-5-methylpyridine?
A1: The N-oxidation of 2-amino-5-methylpyridine is a key transformation in synthetic organic chemistry. The resulting N-oxide is a versatile intermediate. The N-oxide group can activate the pyridine ring for subsequent functionalization, particularly at the 2- and 6-positions. It can also be used to modify the electronic properties and solubility of the molecule, which is often a critical step in the development of new pharmaceutical agents and agrochemicals.
Q2: What are the most common oxidizing agents used for the N-oxidation of 2-amino-5-methylpyridine?
A2: The most frequently employed oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. Other reagents like urea-hydrogen peroxide (UHP) and sodium percarbonate are also utilized as they offer advantages in terms of handling and safety.
Q3: What are the potential byproducts I should be aware of during this reaction?
A3: Byproduct formation is a common challenge. Potential byproducts can include:
-
Over-oxidation products: Although 2-aminopyridines are generally less susceptible to oxidation of the amino group compared to anilines, harsh conditions or excess oxidant can potentially lead to the formation of nitroso or nitro derivatives.
-
Isomeric N-oxides: If your starting material contains isomeric impurities, such as 2-amino-3-methylpyridine, these will also be oxidized, leading to a mixture of N-oxide products.
-
Degradation products: At elevated temperatures or in the presence of strong acids, degradation of the starting material or product may occur.
-
Reagent-derived impurities: For example, when using m-CPBA, meta-chlorobenzoic acid is a common byproduct that needs to be removed during workup.
Q4: How can I monitor the progress of my N-oxidation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The N-oxide product is typically more polar than the starting 2-amino-5-methylpyridine and will have a lower Rf value. Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots.
Q5: What are the recommended purification methods for 2-amino-5-methylpyridine N-oxide?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. Crystallization is also a viable method for obtaining highly pure material. Washing the crude product with a suitable solvent can help remove reagent-derived impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Use a fresh batch of the oxidizing agent or test its activity on a known substrate. 2. Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature. 3. Ensure the solvent is appropriate for the chosen oxidizing agent and is dry if necessary. |
| Formation of Multiple Products (Byproducts) | 1. Over-oxidation: Use of an excessive amount of oxidizing agent or harsh reaction conditions. 2. Isomeric Impurities in Starting Material: The starting 2-amino-5-methylpyridine may not be pure.[1] 3. Side Reactions with the Amino Group: The amino group may be reacting under the oxidation conditions. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent. Perform the reaction at a lower temperature. 2. Purify the starting material before the N-oxidation reaction. Check the purity by GC or NMR. 3. Consider using a milder oxidizing agent or protecting the amino group prior to oxidation, although this adds extra steps. |
| Product is Contaminated with Reagent Byproducts | 1. Incomplete Workup: The workup procedure may not be sufficient to remove all reagent-derived impurities (e.g., meta-chlorobenzoic acid from m-CPBA). | 1. For m-CPBA reactions, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. 2. For reactions using hydrogen peroxide, ensure all residual peroxide is quenched before workup. |
| Difficulty in Isolating the Product | 1. High Polarity of the N-oxide: The N-oxide is often highly polar and may be soluble in the aqueous phase during extraction. 2. Product is an Oil: The N-oxide may not crystallize easily. | 1. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Perform multiple extractions. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Alternatively, purify by column chromatography. |
Experimental Protocols
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
-
Mixing: To a solution of 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid, add a 30-35% aqueous solution of hydrogen peroxide (2.0-3.0 eq) dropwise.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or chloroform.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography or crystallization.
Quantitative Data Summary
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| m-CPBA | Dichloromethane | 0 to RT | 4 | ~85 | >95 (after chromatography) | General Protocol |
| H₂O₂ / Acetic Acid | Acetic Acid | 70 | 8 | ~93 | >98 (after distillation) | |
| Urea-Hydrogen Peroxide | Dichloromethane | Reflux | 6 | High | High | [2] |
Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.
Visualizations
Caption: Experimental workflow for the N-oxidation of 2-amino-5-methylpyridine.
Caption: Troubleshooting logic for byproduct formation during N-oxidation.
References
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-methylpyridine 1-oxide and 2-Aminopyridine for Researchers
For Immediate Release
In the landscape of pharmaceutical and materials science research, the nuanced reactivity of heterocyclic compounds is of paramount importance. This guide presents a detailed comparison of the chemical reactivity of 2-Amino-5-methylpyridine 1-oxide and its parent compound, 2-aminopyridine. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic strategies.
Introduction to the Molecules
2-Aminopyridine is a fundamental aromatic amine widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen.
This compound introduces two key structural modifications: a methyl group at the 5-position and an N-oxide functionality. The methyl group is an electron-donating group, which generally activates the ring towards electrophilic substitution. The N-oxide group has a more complex influence; it can act as an electron-donating group through resonance, activating the C2 and C4 positions, while also exhibiting an inductive electron-withdrawing effect. This dual nature significantly alters the reactivity profile of the pyridine ring and the exocyclic amino group.
Comparative Reactivity Analysis
The introduction of the N-oxide functionality in this compound profoundly impacts its reactivity in comparison to 2-aminopyridine. This section explores these differences across key reaction types, with quantitative data summarized for clarity.
Electrophilic Aromatic Substitution
The pyridine ring in 2-aminopyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. However, the amino group at the 2-position is a strong activating group, directing electrophiles primarily to the 5-position. In contrast, the N-oxide group in this compound activates the C4 and C6 positions of the pyridine ring towards electrophiles through resonance donation of electron density from the oxygen atom.
| Reaction | Reagents | Compound | Product(s) | Yield (%) | Reference |
| Nitration | H₂SO₄, HNO₃ | 2-Aminopyridine | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | ~90 (5-nitro) | [1] |
| Nitration | H₂SO₄, fuming HNO₃ | Pyridine N-oxide | 4-Nitropyridine N-oxide | High | [2] |
| Chlorination | HCl, NaClO | 2-Aminopyridine | 2-Amino-5-chloropyridine | 72 | [3] |
| Chlorination | POCl₃ | Pyridine N-oxide | 2-Chloropyridine & 4-Chloropyridine | High | [4] |
Table 1: Comparison of Electrophilic Aromatic Substitution Reactions.
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The N-oxide group further enhances this susceptibility by stabilizing the intermediate Meisenheimer complex. While 2-aminopyridine can undergo nucleophilic substitution, the conditions are often harsh. This compound, with its activated ring system, is expected to undergo nucleophilic substitutions more readily.
| Reaction | Reagents | Compound | Product | Observations | Reference |
| Amination | NaNH₂ (Chichibabin) | Pyridine | 2-Aminopyridine | Standard method | [2] |
| Amination | Ts₂O, t-BuNH₂ then TFA | Pyridine N-oxides | 2-Aminopyridines | High yields, excellent selectivity | [5] |
Table 2: Comparison of Nucleophilic Aromatic Substitution Reactions.
Reactions at the Amino Group
The nucleophilicity of the exocyclic amino group is influenced by the electronic nature of the pyridine ring. In 2-aminopyridine, the amino group can readily participate in reactions such as acylation and alkylation. In this compound, the electronic effects of the N-oxide group may modulate the basicity and nucleophilicity of the amino group.
| Reaction | Reagents | Compound | Product Type | Yield (%) | Reference |
| Acylation | Acetic Anhydride | 2-Aminopyridine | 2-Acetamidopyridine | Quantitative | Generic textbook procedure |
| Alkylation | Alkyl Halide | 2-Aminopyridine | N-Alkyl-2-aminopyridine | Varies | Generic textbook procedure |
Table 3: Reactivity of the Exocyclic Amino Group. (Note: Specific comparative quantitative data for this compound was not available in the searched literature; the table reflects general reactivity).
Experimental Protocols
Nitration of 2-Aminopyridine
To a stirred solution of 2-aminopyridine (10 g, 0.106 mol) in concentrated sulfuric acid (50 mL) at 0°C, a mixture of concentrated nitric acid (7.5 mL, 0.17 mol) and concentrated sulfuric acid (7.5 mL) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for 4 hours and then poured onto crushed ice (200 g). The solution is neutralized with aqueous ammonia, and the precipitated 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried. A smaller amount of 2-amino-3-nitropyridine may be present in the filtrate.[1][6]
Chlorination of Pyridine N-oxide (General Procedure)
Phosphorus oxychloride (3 equivalents) is added to pyridine N-oxide (1 equivalent). The mixture is heated at reflux for 2-3 hours. After cooling, the reaction mixture is poured cautiously onto crushed ice and then neutralized with a base such as sodium carbonate. The product, a mixture of 2- and 4-chloropyridine, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated. The isomers can be separated by chromatography.
Logical Relationships and Reaction Pathways
The electronic effects of the substituents dictate the reactivity of these pyridine derivatives. The following diagrams illustrate these relationships.
Caption: Electronic effects of substituents on the pyridine rings.
The following diagram illustrates the general workflow for utilizing these compounds in a synthetic route.
Caption: General synthetic workflow using the compared pyridines.
Conclusion
The choice between this compound and 2-aminopyridine will be dictated by the desired substitution pattern and the required reactivity profile. 2-Aminopyridine is a reliable substrate for substitutions directed by the amino group, primarily at the 5-position. For enhanced reactivity, particularly for substitutions at the 4- and 6-positions, and for facilitating nucleophilic aromatic substitution, this compound presents a compelling alternative. The subsequent removal of the N-oxide group, a common synthetic step, allows for the generation of a diverse array of substituted 2-aminopyridines that may be otherwise difficult to access. Researchers are encouraged to consider these factors in the design of their synthetic routes.
References
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 5. A general and efficient 2-amination of pyridines and quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
comparative analysis of different synthetic routes to 2-Amino-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
2-Amino-5-methylpyridine 1-oxide is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its production are critical for drug development and manufacturing. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations involved.
Executive Summary
The synthesis of this compound is primarily achieved through the N-oxidation of the readily available 2-amino-5-methylpyridine. The choice of oxidizing agent is the main differentiating factor between the common synthetic routes. This analysis focuses on two prevalent methods: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation using a mixture of hydrogen peroxide and acetic acid. While both methods can effectively produce the desired N-oxide, they differ in terms of reaction conditions, yield, safety considerations, and cost.
Data Presentation
| Parameter | Route 1: m-CPBA Oxidation | Route 2: H₂O₂/Acetic Acid Oxidation |
| Starting Material | 2-Amino-5-methylpyridine | 2-Amino-5-methylpyridine |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30-35% Hydrogen Peroxide & Acetic Acid |
| Solvent | Dichloromethane (DCM) or Chloroform | Acetic Acid |
| Reaction Temperature | 0 °C to room temperature | 70-90 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | 75-90% | 60-80% |
| Work-up/Purification | Aqueous wash, extraction, column chromatography | Neutralization, extraction, recrystallization |
| Key Advantages | High yield, milder conditions | Lower cost of reagents, readily available |
| Key Disadvantages | Higher cost of m-CPBA, potential for explosive peroxide byproducts | Higher reaction temperature, longer reaction time, potential for side reactions |
Experimental Protocols
Route 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is favored for its high efficiency and mild reaction conditions.
Materials:
-
2-Amino-5-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench excess m-CPBA), saturated aqueous sodium thiosulfate solution (to remove residual peroxides), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
Route 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This route represents a more classical and cost-effective approach to N-oxidation. A detailed experimental protocol for the analogous 2,3,5-trimethylpyridine is provided in patent literature and can be adapted.[1]
Materials:
-
2-Amino-5-methylpyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35% solution)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 60-70 °C with stirring.
-
Carefully add hydrogen peroxide (35% solution, 1.1-1.3 eq) dropwise to the reaction mixture, maintaining the temperature between 70-90 °C. Caution: This addition is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 90 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Route 1: N-Oxidation with m-CPBA.
Caption: Route 2: N-Oxidation with H₂O₂/Acetic Acid.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research or production setting. For small-scale laboratory synthesis where high yield and mild conditions are paramount, the m-CPBA method is often preferred. For larger-scale production where cost is a significant driver, the hydrogen peroxide/acetic acid method presents a more economical alternative, albeit with more demanding reaction conditions and potentially lower yields. It is crucial for researchers to consider the safety implications of working with peroxy compounds and to perform appropriate risk assessments before undertaking either of these synthetic procedures.
References
Comparative Guide to Purity Validation of 2-Amino-5-methylpyridine 1-oxide: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Amino-5-methylpyridine 1-oxide is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols and data, to assist researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture. For pyridine N-oxides, Reverse-Phase HPLC (RP-HPLC) is a frequently utilized method.
Advantages of HPLC:
-
High Sensitivity: Capable of detecting impurities at very low levels (ppm or ppb).
-
Excellent Resolution: Can separate structurally similar impurities from the main compound.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.
-
Established Methodology: Widely accepted by regulatory bodies with extensive validation guidelines available.
Limitations of HPLC:
-
Requires Reference Standards: Accurate identification and quantification of impurities typically require corresponding reference standards.
-
Chromophore Dependent: Compounds must possess a UV-absorbing chromophore for detection by UV-Vis detectors.
-
Method Development: Can be time-consuming to develop and optimize a robust method.
Experimental Protocol: RP-HPLC for Pyridine N-Oxides
A typical RP-HPLC method for the analysis of pyridine N-oxide derivatives can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Octadecyl C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 239 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Presentation: HPLC Purity Analysis
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Result |
| Retention Time (Main Peak) | ~5.0 min |
| Purity by Area % | >98.0% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Note: These are representative values and can vary depending on the specific method and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), is a powerful primary analytical method for purity assessment.[1][2] It provides both structural information and quantitative data without the need for a reference standard of the analyte itself.[3]
Advantages of qNMR:
-
Primary Analytical Method: Can provide a direct measure of purity without relying on a sample-specific reference standard.[1]
-
Structural Confirmation: Simultaneously confirms the structure of the analyte and identifies impurities.
-
Universal Detection: Not dependent on a chromophore; any soluble compound with NMR-active nuclei can be detected.
-
Non-destructive: The sample can be recovered after analysis.[4]
Limitations of qNMR:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for trace impurity analysis.
-
Signal Overlap: Signals from impurities can overlap with those of the main compound, complicating quantification.[2]
-
Requires High Purity Internal Standard: Accurate quantification relies on a certified internal standard of high purity.
Experimental Protocol: Quantitative ¹H NMR (qHNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): A long delay (e.g., >5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 150).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Data Presentation: qNMR Purity Calculation
The purity of the analyte (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
| Parameter | Result |
| Purity by qNMR | ≥95% |
| Relative Standard Deviation | <1% |
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and quantification. |
| Sensitivity | High (ppm to ppb level). | Moderate (typically requires >0.1% for reliable quantification). |
| Reference Standard | Requires a reference standard for the analyte and ideally for impurities. | Requires a certified internal standard of a different compound.[3] |
| Information Provided | Retention time, peak area (quantitative). | Chemical shift, coupling constants (structural), and integral (quantitative).[1] |
| Throughput | High, especially with UPLC systems. | Lower, due to longer acquisition times for quantitative experiments. |
| Method Development | Can be complex and time-consuming. | Relatively straightforward for standard qNMR experiments. |
| Destructive | Yes (sample is consumed). | No (sample can be recovered).[4] |
Alternative Purity Validation Techniques
While HPLC and NMR are primary methods, other techniques can provide complementary information:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds and impurities. Several pyridine N-oxides are analyzed for purity using GC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, useful for identifying unknown impurities.
-
Titrimetry: A classical chemical analysis method that can be used for purity determination of N-oxides, for instance, through titanometric titration.[5]
Visualizing the Workflow
HPLC Purity Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. youtube.com [youtube.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 2-Amino-5-methylpyridine 1-oxide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection and characterization of novel chemical entities are paramount to successful discovery programs. This guide provides a comparative analysis of a series of hypothetical 2-Amino-5-methylpyridine 1-oxide analogs, offering insights into their potential as therapeutic agents. The data presented herein is a representative compilation based on structure-activity relationships observed in analogous aminopyridine and pyridine N-oxide series.
This document details the physicochemical properties, in vitro biological activity, and pharmacokinetic profiles of a curated set of this compound analogs. The aim is to furnish researchers with a framework for understanding the impact of structural modifications on key drug-like properties, thereby guiding the design of future compounds with enhanced efficacy and developability.
Physicochemical Properties
The introduction of the N-oxide functionality and further substitutions on the pyridine ring can significantly influence the physicochemical properties of the parent molecule, 2-Amino-5-methylpyridine. These parameters are critical for predicting a compound's behavior in biological systems, including solubility, permeability, and metabolic stability.
| Compound ID | Substitution | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility (µg/mL) |
| Parent | 2-Amino-5-methylpyridine | 108.14 | 1.09 | 7.04 | >1000 |
| N-Oxide-1 | This compound | 124.14 | 0.52 | 3.45 | >2000 |
| Analog A | 4-Chloro-2-amino-5-methylpyridine 1-oxide | 158.59 | 1.25 | 2.10 | 850 |
| Analog B | 4-Methoxy-2-amino-5-methylpyridine 1-oxide | 154.17 | 0.35 | 4.12 | >2000 |
| Analog C | 6-Fluoro-2-amino-5-methylpyridine 1-oxide | 142.13 | 0.68 | 2.98 | 1500 |
In Vitro Biological Activity: Nitric Oxide Synthase (NOS) Inhibition
To illustrate the potential biological applications of this class of compounds, we present hypothetical data for their inhibitory activity against different isoforms of Nitric Oxide Synthase (NOS). Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets.
| Compound ID | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | Selectivity (iNOS vs eNOS) | Selectivity (iNOS vs nNOS) |
| N-Oxide-1 | 520 | >10000 | >10000 | >19 | >19 |
| Analog A | 85 | 5200 | 2300 | 61 | 27 |
| Analog B | 350 | >10000 | 8500 | >28 | 24 |
| Analog C | 45 | 3500 | 1500 | 78 | 33 |
In Vitro Pharmacokinetic Profile
An early assessment of the pharmacokinetic properties of drug candidates is crucial for predicting their in vivo behavior. The following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for the analog series.
| Compound ID | Microsomal Stability (t½, min, human) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%, human) |
| N-Oxide-1 | 45 | 2.5 | 35 |
| Analog A | 75 | 8.2 | 65 |
| Analog B | 30 | 1.8 | 28 |
| Analog C | 95 | 6.5 | 55 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the parent N-oxide and its analogs would typically follow a two-step process. First, the corresponding substituted 2-amino-5-methylpyridine is synthesized. Subsequently, the N-oxidation is carried out using a suitable oxidizing agent.
Caption: General synthetic workflow for this compound analogs.
Nitric Oxide Synthase (NOS) Inhibition Assay
The inhibitory activity of the compounds against iNOS, eNOS, and nNOS would be determined using a hemoglobin capture assay. This assay measures the conversion of L-arginine to L-citrulline by the respective NOS isoform.
Caption: Workflow for the in vitro NOS inhibition assay.
Microsomal Stability Assay
The metabolic stability of the compounds is assessed by incubating them with human liver microsomes and monitoring the disappearance of the parent compound over time.
Caption: Experimental workflow for the microsomal stability assay.
Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption. The permeability of the compounds is determined by measuring their transport across the Caco-2 cell monolayer.
Caption: Workflow for the Caco-2 permeability assay.
This guide provides a foundational comparison of this compound analogs. The presented data, while hypothetical, is based on established principles of medicinal chemistry and serves as a valuable tool for researchers in the field. Further empirical studies are necessary to fully elucidate the structure-activity and structure-property relationships of this promising class of compounds.
comparing the biological efficacy of 2-Amino-5-methylpyridine 1-oxide derivatives
Comparative Analysis of the Biological Efficacy of 2-Aminopyridine Derivatives
A comprehensive review of the antimicrobial and anticancer potential of substituted 2-aminopyridine scaffolds, offering insights for researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative analysis of the biological efficacy of various 2-aminopyridine derivatives based on available scientific literature. Direct studies on the biological efficacy of 2-Amino-5-methylpyridine 1-oxide derivatives are limited. Therefore, this guide focuses on the broader class of 2-aminopyridine derivatives to provide a relevant comparative framework.
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have garnered significant attention for their potential as antibacterial, antifungal, and anticancer agents.[1][3] This guide summarizes key findings on the biological efficacy of various substituted 2-aminopyridine derivatives, presenting quantitative data, experimental methodologies, and a visualization of a common experimental workflow.
Antimicrobial Activity of 2-Aminopyridine Derivatives
Substituted 2-aminopyridines have demonstrated notable activity against a spectrum of microbial pathogens. The nature and position of substituents on the pyridine ring play a crucial role in determining the antimicrobial potency and spectrum.
A study on a series of Schiff bases of 2-amino-4-chloropyridine derivatives revealed that certain substitutions led to significant biological activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] For instance, compounds with specific electron-withdrawing or electron-donating groups on an appended phenyl ring showed enhanced antimicrobial effects.[4] Another study highlighted a 2-amino-3-cyanopyridine derivative, compound 2c, which exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL.[3] Interestingly, this study also suggested that the presence of a cyclohexylamine moiety was crucial for the observed antimicrobial activity.[3]
Furthermore, research on 2-amino-5-substituted pyridine derivatives has shown that the nature of the substituent at the 5-position significantly influences the fungicidal and bactericidal activity.[1] For example, replacing a benzotriazole moiety with thiophenol resulted in the strongest antimicrobial activity within the tested series.[1]
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 2c | 4-(cyclohexylamino)-6-(4-fluorophenyl)-3-cyano | Staphylococcus aureus | 0.039 | [3] |
| Bacillus subtilis | 0.039 | [3] | ||
| 3b | 4-chloro (Schiff base with 4-chlorobenzaldehyde) | Staphylococcus aureus | - | [4] |
| 3c | 4-chloro (Schiff base with 2,4-dichlorobenzaldehyde) | Bacillus cereus | - | [4] |
| 3d | 4-chloro (Schiff base with 4-methoxybenzaldehyde) | Bacillus licheniformis | - | [4] |
| 3f | 4-chloro (Schiff base with 4-(dimethylamino)benzaldehyde) | Escherichia coli | - | [4] |
| 3g | 4-chloro (Schiff base with 3-ethoxy-4-hydroxybenzaldehyde) | Acetobacter sp. | - | [4] |
Note: Specific MIC values for compounds 3b, 3c, 3d, 3f, and 3g were not provided in the referenced abstract, but they were identified as having "significant biological activity."[4]
Anticancer Activity of Pyridine Derivatives
The pyridine scaffold is also a key component in the design of novel anticancer agents.[5] Various derivatives have shown promise in inhibiting the proliferation of different cancer cell lines.
For instance, a study on pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives, which are structurally related to 2-aminopyridines, demonstrated significant anticancer activity.[6] One pyridopyrazolo-triazine derivative, compound 5a , exhibited a potent inhibitory effect against the MCF-7 breast cancer cell line with an IC50 value of 3.89 µM.[6] Another compound, 6a , showed good activity against both HCT-116 (colon) and MCF-7 (breast) cancer cell lines with IC50 values of 12.58 µM and 11.71 µM, respectively.[6]
The structure-activity relationship of pyridine derivatives has been explored to understand the features that enhance their antiproliferative effects. The presence and position of groups like -OMe, -OH, -C=O, and -NH2 have been found to be important for activity, while bulky groups or halogens can sometimes lead to lower potency.[7]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | [6] |
| 6a | Pyridopyrazolo-triazine | HCT-116 (Colon) | 12.58 | [6] |
| MCF-7 (Breast) | 11.71 | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing
A common method to evaluate the antimicrobial efficacy of compounds is the agar-well diffusion method .[4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until a specific turbidity (e.g., 0.5 McFarland standard) is reached.
-
Seeding of Agar Plates: The standardized microbial suspension is uniformly spread over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
For determining the Minimum Inhibitory Concentration (MIC) , a broth microdilution method is often employed.[3] This involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, followed by inoculation with the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening using the agar-well diffusion method.
Signaling Pathway Inhibition by Anticancer Pyridine Derivatives
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Computational Analysis of 2-Amino-5-methylpyridine 1-oxide and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of 2-Amino-5-methylpyridine 1-oxide and its structural analogs. Due to the limited availability of direct computational studies on this compound, this guide leverages data from its parent molecule, 2-Amino-5-methylpyridine, and various substituted pyridine N-oxides to offer a comprehensive performance comparison. The following sections detail the electronic, structural, and potential drug-like properties of these compounds, supported by data from density functional theory (DFT) calculations and molecular docking simulations.
Comparative Analysis of Physicochemical and Electronic Properties
The introduction of an N-oxide functional group and other substituents to the pyridine ring significantly alters its electronic and physicochemical properties. This section compares key computational descriptors for 2-Amino-5-methylpyridine and a selection of pyridine N-oxide derivatives.
Table 1: Comparison of Computed Molecular Properties
| Compound | Method | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Amino-5-methylpyridine | B3LYP/6-311++G(d,p) | 1.83 | -5.73 | -0.98 | 4.75 |
| Pyridine N-oxide | B3LYP/6-31G | 3.93 | Not Reported | Not Reported | Not Reported |
| Trimethylamine N-oxide | B3LYP/6-31G | 4.37 | Not Reported | Not Reported | Not Reported |
Data for 2-Amino-5-methylpyridine is extracted from a computational study by Kavitha and Alivelu (2022).[1] Data for Pyridine N-oxide and Trimethylamine N-oxide are from a computational study by Greenberg et al. (2020).[2]
The N-oxide group is known to significantly increase the dipole moment of the parent pyridine molecule, a property that can influence solubility and interactions with biological targets.
Molecular Docking and Potential Biological Activity
Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target. A computational study on 2-Amino-5-methylpyridine explored its potential as a drug candidate.[3]
Table 2: Molecular Docking Results for 2-Amino-5-methylpyridine
| Target Protein | Binding Energy (kcal/mol) |
| Rigid Protein Receptors | -3.32 |
The docking study on 2-Amino-5-methylpyridine suggests a potential for interaction with protein active sites.[1][3] It is important to note that these are in-silico predictions and require experimental validation.
Furthermore, a broader study on various pyridine N-oxide derivatives investigated their potential as inhibitors for the main protease of SARS-CoV-2 through 3D-QSAR and molecular docking, indicating the potential of this class of compounds in antiviral drug discovery.[4][5]
Experimental Protocols
The data presented in this guide are derived from computational studies employing specific and rigorous methodologies.
Density Functional Theory (DFT) Calculations
The geometric and electronic properties of 2-Amino-5-methylpyridine were determined using the following protocol:[1][3][6]
-
Software: Gaussian 09
-
Functional: Becke, 3-Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Calculations Performed: Geometry optimization, frequency calculations, determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping.
For the comparative pyridine N-oxide data, the following DFT protocol was used:[2]
-
Functionals: B3LYP, B3PW91, M06
-
Basis Sets: 6-31G*, 6-31G**, 6-311G+(d,p)
-
Calculations Performed: N-O Bond Dissociation Enthalpies (BDEs) and dipole moments.
Molecular Docking
The molecular docking study of 2-Amino-5-methylpyridine was performed to predict its binding mode and affinity with protein targets.[3] While the specific protein target was not named, the general procedure is outlined:
-
Software: Not explicitly stated, but common tools include AutoDock or PyRx.
-
Procedure: The optimized ligand structure (from DFT) is docked into the active site of a rigid protein receptor. The binding energy is then calculated based on the intermolecular interactions.
A separate study on pyridine N-oxide derivatives as potential SARS-CoV-2 inhibitors utilized Surflex-Docking with the following steps:[4]
-
Target: CoV-2 main protease 3CLpro (PDB: 6LU7)
-
Ligand Preparation: Energy minimization using Tripos force field and Gasteiger-Huckel charges.
-
Docking: Ligands were docked into the identified active site of the protease.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for computational analysis and comparison of molecules like this compound.
Caption: A general workflow for the computational analysis of a small molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Spectroscopic Showdown: Unveiling the Electronic Nuances of Substituted Pyridine N-Oxides
For researchers, scientists, and professionals in drug development, understanding the subtle electronic and structural variations within a class of molecules is paramount. Pyridine N-oxides, with their unique N-O bond and versatile reactivity, are a cornerstone in medicinal chemistry and materials science. This guide provides a comparative spectroscopic analysis of various substituted pyridine N-oxides, supported by experimental data and detailed protocols, to illuminate the influence of substituent effects on their spectroscopic signatures.
This comparative guide delves into the spectroscopic characteristics of a range of substituted pyridine N-oxides, offering a clear, data-driven overview of how different functional groups impact their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence properties. The following sections present quantitative data in a structured format, outline the experimental methodologies for obtaining this data, and provide a visual representation of the general experimental workflow.
Comparative Spectroscopic Data
The electronic landscape of the pyridine N-oxide scaffold is highly sensitive to the nature and position of its substituents. This is directly reflected in their spectroscopic data, as summarized in the tables below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable insight into the chemical environment of individual protons and carbon atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the nuclei, which is modulated by the electronic effects (inductive and resonance) of the substituents.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Carboxypyridine N-Oxide | DMSO | 7.88-7.95 (m, 2H), 8.30-8.32 (dd, 1H), 8.73-8.74 (m, 1H) | 128.6, 130.1, 132.8, 135.9, 139.0, 160.9 | [1] |
| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | [1] |
| 4-Methylpyridine N-Oxide | CDCl₃ | 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) | 20.1, 126.6, 138.0, 138.4 | [1] |
| Nicotinic N-Oxide | DMSO | 7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H) | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 | [1] |
Infrared (IR) Spectroscopy
The N-O stretching frequency in IR spectroscopy is a diagnostic marker for the electronic properties of the pyridine N-oxide ring. Electron-donating groups tend to increase the electron density on the nitrogen, strengthening the N-O bond and shifting the stretching frequency to a higher wavenumber. Conversely, electron-withdrawing groups decrease the N-O bond order, resulting in a lower stretching frequency. A linear relationship between the N-O stretching frequencies and the Hammett σ-values of the substituents has been observed.[2]
| Substituent Position | Effect on N-O Stretching Frequency | Reference |
| 3- or 4-position | Correlated with the nature of the substituent (Hammett σ-values) | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. For instance, the introduction of a nitro group at the 4-position results in a significant solvatochromic effect, with the λmax appearing in the long-wavelength ultraviolet region.[3]
| Compound | Solvent | λmax (nm) | Key Feature | Reference |
| Pyridine N-Oxide | Aprotic Solvents | ~280 | Strong π-π* transition | [4] |
| 4-Nitropyridine N-Oxide | Various | 330-355 | Solvatochromic effect | [3] |
| Substituted Pyridine N-Oxides | Acetonitrile | Varies | Sensitive to substituent and protonation state | [5] |
Fluorescence Spectroscopy
While most simple pyridine N-oxides are not strongly fluorescent, their complexation with Lewis acids, such as boron trifluoride (BF₃), can induce fluorescence.[6][7] The emission properties are dependent on the substitution pattern and the surrounding solvent environment.
| Compound Type | Key Feature | Reference |
| Pyridine N-oxide-BF₂CF₃ complexes | Show fluorescence in solution and solid state | [6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted pyridine N-oxide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a greater number of scans are typically required.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying particular attention to the N-O stretching frequency, which typically appears in the 1200-1300 cm⁻¹ region.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the substituted pyridine N-oxide in a UV-transparent solvent (e.g., acetonitrile, ethanol, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a relevant wavelength range (e.g., 200-400 nm). Record the absorbance at each wavelength.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluorescent pyridine N-oxide derivative or complex in a suitable solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Determine the optimal excitation wavelength by measuring the excitation spectrum while monitoring the emission at an estimated emission maximum.
-
Acquire the emission spectrum by exciting the sample at the determined λmax from the UV-Vis spectrum or the excitation spectrum.
-
-
Data Analysis: Determine the wavelength of maximum emission and the relative fluorescence intensity. Quantum yields can be calculated relative to a known standard.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic comparison of substituted pyridine N-oxides.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of substituted pyridine N-oxides. By leveraging the provided data and protocols, researchers can better predict and interpret the spectroscopic behavior of novel derivatives, accelerating the design and development of new molecules with tailored properties for a wide range of applications.
References
- 1. rsc.org [rsc.org]
- 2. Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 2-Amino-5-methylpyridine 1-oxide and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 2-Amino-5-methylpyridine 1-oxide, an unambiguous structural confirmation is paramount for understanding its reactivity, biological activity, and potential applications as a pharmaceutical intermediate. While X-ray crystallography stands as the gold standard for atomic-resolution structural elucidation, a comprehensive characterization often involves complementary spectroscopic techniques.
This guide provides a comparative overview of X-ray crystallography and alternative analytical methods for the structural confirmation of small organic molecules, using 2-Amino-5-methylpyridine as a case study due to the current lack of publicly available crystal structure data for its 1-oxide derivative. The principles and methodologies discussed are directly applicable to the structural analysis of this compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SC-XRD) provides direct evidence of a molecule's atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. The crystal structure of the related compound, 2-Amino-5-methylpyridine, is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 737128.[1] This technique offers unparalleled detail, revealing the precise three-dimensional geometry of the molecule and its packing in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general workflow for the structural determination of a small molecule like this compound via SC-XRD involves the following steps:
-
Crystallization: The first and often most challenging step is growing a high-quality single crystal (typically >0.1 mm in all dimensions).[2] Common methods include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and can significantly influence crystal quality.[2]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules. This yields an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public database like the CCDC.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable information, often on the bulk material or the molecule in solution, and are typically faster and require less specialized sample preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[3][4] For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the pyridine ring, the methyl group, and the amino group. The chemical shifts would be indicative of the electronic effects of the N-oxide group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] In the case of this compound, characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and the N-O stretching of the oxide would be expected. For the related 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹.[6]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for the compound's identity. Fragmentation patterns can also offer clues about the molecular structure.
Performance Comparison of Structural Confirmation Methods
The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources. The following table summarizes the key performance characteristics of each method for a small organic molecule like this compound.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment of nuclei, dynamic processes | Presence of functional groups | Molecular weight, elemental formula, structural fragments |
| Sample Requirements | High-quality single crystal (~0.1 mm) | ~1-10 mg dissolved in deuterated solvent | ~1-2 mg (solid or liquid) | <1 mg (solid or liquid) |
| Analysis Time | Hours to days | Minutes to hours | Minutes | Minutes |
| Key Advantage | Unambiguous 3D structure determination | Detailed structural information in solution | Rapid functional group identification | High sensitivity and accurate mass determination |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain | Provides indirect structural information (connectivity) | Provides limited information on overall structure | Does not provide stereochemical information |
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic of selecting an analytical method, the following diagrams are provided.
References
- 1. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-methylpyridine(1603-41-4) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Proposed Framework for Comparative In Vitro and In Vivo Analysis of 2-Amino-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed series of comparative in vitro and in vivo studies to characterize the biological activity of 2-Amino-5-methylpyridine 1-oxide. In the absence of published data for this specific compound, we present a framework for its evaluation against structurally similar and biologically active alternatives: 2-Amino-5-methylpyridine and the known inducible nitric oxide synthase (iNOS) inhibitor, 2-Amino-4-methylpyridine.
The following sections detail the proposed experimental protocols, data presentation formats, and relevant biological pathways to provide a comprehensive roadmap for investigating the therapeutic potential of this compound.
Comparative Compounds
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Structure not available in search results) | Primary compound of interest. The N-oxide moiety may alter its physicochemical properties and biological activity compared to the parent amine. |
| 2-Amino-5-methylpyridine | The parent compound, serving as a direct structural and functional baseline. | |
| 2-Amino-4-methylpyridine | A positional isomer with documented in vitro and in vivo activity as a potent inhibitor of inducible nitric oxide synthase (iNOS)[1]. |
Proposed In Vitro Studies
The initial phase of the investigation will focus on cell-free and cell-based assays to determine the direct inhibitory effects of the compounds on iNOS and their general cytotoxicity.
Data Presentation: In Vitro Activity
The results of the in vitro assays will be summarized in the following table to allow for a clear comparison of the compounds' potency and selectivity.
| Compound | iNOS Inhibition IC50 (nM) [a] | Cytotoxicity IC50 (µM) [b] | Selectivity Index (SI) [c] |
| This compound | Data to be determined | Data to be determined | Calculated |
| 2-Amino-5-methylpyridine | Data to be determined | Data to be determined | Calculated |
| 2-Amino-4-methylpyridine | Reference Value | Data to be determined | Calculated |
| Aminoguanidine (Positive Control) | Reference Value | Data to be determined | Calculated |
[a] IC50 (Half-maximal inhibitory concentration) for iNOS, determined by Griess assay. [b] IC50 against a relevant cell line (e.g., RAW 264.7 macrophages), determined by MTT assay. [c] Selectivity Index calculated as (Cytotoxicity IC50) / (iNOS Inhibition IC50). A higher SI indicates greater selectivity for the target enzyme.
Experimental Protocols: In Vitro Assays
1. iNOS Inhibition Assay (Griess Assay)
-
Objective: To determine the concentration-dependent inhibitory effect of the test compounds on the activity of inducible nitric oxide synthase.
-
Methodology:
-
Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
The cells are then treated with a serial dilution of the test compounds (this compound, 2-Amino-5-methylpyridine, 2-Amino-4-methylpyridine) and a positive control (e.g., Aminoguanidine).
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of iNOS inhibition is calculated relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the general cytotoxicity of the test compounds and determine their effect on cell viability.
-
Methodology:
-
RAW 264.7 cells (or another relevant cell line) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of the test compounds for 24-72 hours.
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
-
Visualization: In Vitro Experimental Workflow
Caption: Workflow for proposed in vitro comparative analysis.
Proposed In Vivo Studies
Following the in vitro evaluation, promising candidates would be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Data Presentation: In Vivo Efficacy
Table 1: Anti-Inflammatory Activity in LPS-Induced Model
| Treatment Group | Dose (mg/kg) | Plasma Nitrite/Nitrate Levels (µM) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| LPS + Vehicle | - | Data to be determined | Data to be determined | Data to be determined |
| LPS + Compound X | Dose 1 | Data to be determined | Data to be determined | Data to be determined |
| LPS + Compound X | Dose 2 | Data to be determined | Data to be determined | Data to be determined |
| LPS + Dexamethasone | Ref. Dose | Data to be determined | Data to be determined | Data to be determined |
Table 2: Antitumor Activity in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Data to be determined | - | Data to be determined |
| Compound X | Dose 1 | Data to be determined | Calculated | Data to be determined |
| Compound X | Dose 2 | Data to be determined | Calculated | Data to be determined |
| Standard-of-Care Drug | Ref. Dose | Data to be determined | Calculated | Data to be determined |
Experimental Protocols: In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
-
Objective: To evaluate the anti-inflammatory efficacy of the test compounds in a model of systemic inflammation.
-
Methodology:
-
Rodents (e.g., mice or rats) are randomly assigned to treatment groups.
-
Test compounds are administered (e.g., orally or intraperitoneally) at various doses prior to the inflammatory challenge.
-
Systemic inflammation is induced by an intraperitoneal injection of LPS.[2][3][4]
-
After a specified time (e.g., 2-6 hours), blood samples are collected.
-
Plasma levels of nitric oxide metabolites (nitrite/nitrate) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using appropriate assay kits.
-
The reduction in these inflammatory markers is compared between the treated and vehicle control groups.
-
2. Tumor Xenograft Model
-
Objective: To assess the potential anticancer activity of the test compounds in an in vivo tumor model.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a relevant human cancer cell line.[5][6]
-
Once tumors reach a palpable size, the mice are randomized into treatment groups.
-
The test compounds are administered daily (or on a specified schedule) via an appropriate route.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Visualization: In Vivo Experimental Workflow
Caption: Workflow for proposed in vivo comparative analysis.
Relevant Signaling Pathway
The proposed mechanism of action for the test compounds is the inhibition of the iNOS signaling pathway, which is a key mediator of inflammation.
Visualization: iNOS Signaling Pathway
Caption: Proposed inhibition of the iNOS signaling pathway.
Conclusion
This guide provides a structured and objective framework for the comparative in vitro and in vivo evaluation of this compound. By benchmarking its performance against its parent compound and a known bioactive isomer, researchers can elucidate its potential as a novel therapeutic agent, particularly in the context of inflammatory diseases or cancer. The detailed protocols and data presentation formats are intended to facilitate the design of robust experiments and the clear interpretation of their outcomes.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 4. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 2-Amino-5-methylpyridine 1-oxide and Other Pyridine N-oxide Reagents in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Pyridine N-oxide Derivatives in Asymmetric Aldehyde Allylation
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Pyridine N-oxides have emerged as a versatile class of organocatalysts, demonstrating significant utility in a variety of transformations, most notably in the asymmetric allylation of aldehydes. This reaction is a cornerstone in the construction of chiral homoallylic alcohols, which are valuable building blocks in the synthesis of complex molecules and pharmaceutical agents. This guide provides a comparative analysis of the performance of various substituted pyridine N-oxide catalysts in the asymmetric allylation of aldehydes, offering a benchmark against which novel reagents like 2-Amino-5-methylpyridine 1-oxide can be evaluated.
Performance Data in Asymmetric Allylation of Benzaldehyde
The asymmetric allylation of benzaldehyde with allyl(trichloro)silane is a standard benchmark reaction to evaluate the efficacy of chiral pyridine N-oxide catalysts. The following table summarizes the performance of several representative chiral pyridine N-oxide catalysts in this reaction, highlighting the yield and enantiomeric excess (ee) of the resulting homoallylic alcohol. While specific data for this compound is not available in the reviewed literature, the performance of related derivatives provides a predictive framework for its potential catalytic activity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| QUINOX (9) | 5 | CH2Cl2 | -40 | 87 | 87 | [1] |
| METHOX (13) | 5 | CH3CN | -40 | 95 | 96 | [2][3] |
| Methyl-QUINOX (19) | 5 | CH2Cl2 | -40 | 65 | 75 | [1] |
| Terpene-derived N,N'-dioxide (12) | 10 | CH2Cl2 | -78 | 85 | 90 | [4] |
| Axially chiral biisoquinoline dioxide (17b) | 10 | CH2Cl2 | -78 | 78 | 85 | [4] |
| Pyridine oxide-decorated COF | 20 mg | CH3CN | RT | 92 | - | [5] |
Note: The performance of this compound as a catalyst in this reaction is yet to be reported. Based on the electronic effects observed with other substituted pyridine N-oxides, the electron-donating nature of the amino and methyl groups at the 2- and 5-positions, respectively, is expected to influence both the catalyst's nucleophilicity and steric profile, thereby affecting both yield and enantioselectivity.
Experimental Protocols
Below is a general experimental protocol for the asymmetric allylation of benzaldehyde with allyltrichlorosilane, catalyzed by a chiral pyridine N-oxide. This protocol is a composite of methodologies reported in the cited literature and serves as a foundational procedure for benchmarking new catalysts.
Materials:
-
Chiral pyridine N-oxide catalyst (e.g., QUINOX, METHOX)
-
Benzaldehyde (freshly distilled)
-
Allyltrichlorosilane
-
Anhydrous solvent (e.g., CH2Cl2, CH3CN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the chiral pyridine N-oxide catalyst (5 mol%).
-
Add the anhydrous solvent (e.g., CH2Cl2, to make a 0.2 M solution with respect to the aldehyde).
-
Cool the mixture to the desired temperature (e.g., -40 °C) with a suitable cooling bath.
-
Add freshly distilled benzaldehyde (1.0 equivalent) to the cooled solution.
-
Slowly add allyltrichlorosilane (1.2 equivalents) to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
-
Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 3. METHOX: a new pyridine N-oxide organocatalyst for the asymmetric allylation of aldehydes with allyltrichlorosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-5-methylpyridine 1-oxide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-methylpyridine 1-oxide, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and its derivatives. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1][2][3]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[4].
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield[3][4][5].
-
Hand Protection: Use impervious chemical-resistant gloves, such as butyl rubber[4]. Nitrile gloves may not be suitable for prolonged contact[4].
-
Body Protection: A fully-buttoned lab coat or chemical-resistant apron is required[4].
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator should be used[1][5].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations[1][6]. Chemical waste generators are responsible for the correct classification and disposal of their waste[5].
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, compatible, and sealable hazardous waste container[4].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[4].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[4][7].
2. Spill Management:
-
Minor Spills: For small spills, use an inert, dry absorbent material like sand, earth, or vermiculite to contain the substance[1]. Avoid generating dust[1][8]. Dampening the material with water may be necessary to prevent dusting before sweeping[1]. Place the absorbed material into the designated hazardous waste container[1][4].
-
Major Spills: In the event of a large spill, evacuate the area immediately and move upwind[1][8]. Alert the appropriate emergency response team or fire brigade and inform them of the nature of the hazard[1][8]. Only trained personnel with appropriate PPE, including full-body protective clothing and breathing apparatus, should attempt to manage the spill[1].
3. Final Disposal:
-
Waste this compound and its containers must be disposed of as hazardous waste[1].
-
Incineration is a common and recommended disposal method for pyridine and its derivatives[6][9]. Rotary kiln incineration at temperatures between 820°C and 1,600°C is a potential option[6][9].
-
Do not discharge the chemical or its wash water into drains or sewer systems[1][10].
-
Arrange for a licensed hazardous waste disposal company to collect the waste. Complete all necessary paperwork, such as a Chemical Collection Request Form, as per your institution's procedures[4].
Quantitative Data for Pyridine Waste Incineration
| Parameter | Value | Reference |
| Rotary Kiln Incineration | 820 - 1,600 °C | [6] |
| Liquid Injection Incineration | 650 - 1,600 °C | [6] |
| Fluidized Bed Incineration | 450 - 980 °C | [6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. lobachemie.com [lobachemie.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. sdfine.com [sdfine.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
